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2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Documentation Hub

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  • Product: 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine in vitro

An in-depth evaluation of the absorption, distribution, metabolism, and excretion (ADME) profile of a novel chemical entity requires transitioning from empirical observation to mechanistic understanding. This technical w...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of the absorption, distribution, metabolism, and excretion (ADME) profile of a novel chemical entity requires transitioning from empirical observation to mechanistic understanding. This technical whitepaper establishes a self-validating, highly controlled in vitro pharmacokinetic (PK) framework specifically tailored for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine .

By dissecting the physicochemical liabilities of this specific pyrazole-amine scaffold, we provide a robust methodology for researchers and drug development professionals to accurately predict its in vivo behavior.

Scaffold Analysis & Physicochemical Rationale

The compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a low-molecular-weight building block characterized by a lipophilic 4-chloro-5-methyl-pyrazole core coupled to a basic primary amine via a branched propyl linker.

Causality of PK Behavior:

  • Ionization: The primary amine dictates a basic pKa​ (~9.5), meaning the molecule is predominantly protonated at physiological pH (7.4). This limits passive transcellular diffusion, increasing the likelihood of paracellular transit or reliance on active uptake transporters.

  • Metabolic Soft Spots: The primary amine is highly susceptible to oxidative deamination (via Monoamine Oxidases [MAO] or Cytochrome P450s [CYP]), while the pyrazole's methyl group is a classic liability for aliphatic hydroxylation.

Metabolic_Pathways Parent Parent Compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl) propan-1-amine Deamination Metabolite M1 Oxidative Deamination (Aldehyde/Acid) Parent->Deamination MAO / CYP N_Oxidation Metabolite M2 N-Oxidation (Hydroxylamine) Parent->N_Oxidation FMO / CYP Hydroxylation Metabolite M3 Aliphatic Hydroxylation (5-Hydroxymethyl) Parent->Hydroxylation CYP450 Phase2 Phase II Glucuronidation / Acetylation Parent->Phase2 NAT (N-Acetylation) Deamination->Phase2 UGT Hydroxylation->Phase2 UGT

Fig 1. Putative phase I and phase II metabolic pathways for the pyrazole-amine scaffold.

Intestinal Permeability: Bidirectional Caco-2 Assay

Causality & Design: To predict oral absorption, the human colon carcinoma cell line (Caco-2) is utilized as the gold standard[1]. Because the protonated amine may act as a substrate for apical efflux transporters like P-glycoprotein (P-gp), a bidirectional assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) is mandatory to calculate the Efflux Ratio (ER) and distinguish passive permeability from active efflux[2].

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation[1].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² may proceed.

  • Assay Initiation: Prepare 10 µM of the test compound in HBSS buffer (pH 7.4). Add to the donor compartment (A for A-B; B for B-A).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, immediately replacing with fresh HBSS to maintain sink conditions[2].

  • System Validation Controls: Run Atenolol (low permeability control) and Propranolol (high permeability control). Co-incubate with Lucifer Yellow (paracellular marker); post-assay recovery must be >80% to validate that the monolayer was not compromised by the test compound[1].

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) .

Table 1: Quantitative Permeability Profile (Representative Data)

ParameterValue ( 10−6 cm/s)Interpretation
Papp​ (A-B)4.2 ± 0.5Moderate passive absorption (typical for protonated amines).
Papp​ (B-A)18.5 ± 1.2High basolateral to apical transit.
Efflux Ratio (ER) 4.4 ER > 2.0 indicates active efflux (likely P-gp substrate).
Lucifer Yellow Recovery92%Monolayer integrity confirmed; no compound toxicity.

Hepatic Metabolic Stability

Causality & Design: To isolate Phase I CYP-mediated clearance from Phase II conjugation, Human Liver Microsomes (HLMs) fortified with NADPH are employed. Subcellular fractions are preferred over whole hepatocytes for initial screening to pinpoint specific oxidative vulnerabilities (e.g., N-dealkylation) without the confounding variables of cellular uptake[3].

Self-Validating Protocol:

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[3].

  • Pre-incubation: Add 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine to a final concentration of 1 µM (ensuring the concentration is well below Km​ to maintain linear, first-order kinetics). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Kinetic Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. This instantly quenches the reaction and precipitates proteins.

  • System Validation Controls:

    • Negative Control: Include a minus-NADPH control (incubated for 45 mins) to rule out chemical instability or non-CYP degradation in the buffer[3].

    • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the enzymatic viability of the microsomes.

  • Data Processing: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound versus time to derive t1/2​ and intrinsic clearance ( CLint​ ).

Table 2: Microsomal Stability Profile (Representative Data)

Species t1/2​ (min) CLint​ (µL/min/mg protein)Minus-NADPH Remaining (%)
Human (HLM)28.448.8 (Moderate Clearance)98.5%
Rat (RLM)14.297.6 (High Clearance)99.1%
Mouse (MLM)11.5120.5 (High Clearance)97.8%

Plasma Protein Binding (PPB)

Causality & Design: The "free drug hypothesis" dictates that only the unbound fraction ( fu​ ) of a drug is pharmacologically active and capable of diffusing into tissues or being cleared[4]. To accurately determine fu​ , Rapid Equilibrium Dialysis (RED) is utilized. The basic nature of the compound suggests it will bind primarily to α1-acid glycoprotein (AAG) rather than albumin[5].

Self-Validating Protocol:

  • Preparation: Spike human plasma with the test compound to a final concentration of 5 µM. Critical step: Ensure the plasma pH is strictly adjusted to 7.4 prior to the assay, as CO2 loss during storage causes a pH shift that artificially alters the binding affinity of basic amines[6].

  • Dialysis: Load 200 µL of spiked plasma into the donor chamber of a RED device (8K MWCO semi-permeable membrane). Load 350 µL of PBS (pH 7.4) into the receiver chamber[4].

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.

  • Matrix Matching: Post-incubation, transfer 50 µL from both chambers into new plates. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. Causality: This ensures identical matrix effects during LC-MS/MS ionization, preventing signal suppression artifacts[7].

  • System Validation Controls: Include Warfarin (>98% bound) and Metoprolol (<15% bound). Calculate mass balance (total recovery); assays yielding <85% recovery are rejected due to non-specific binding to the dialysis membrane or plasticware[5].

Table 3: Plasma Protein Binding Profile (Representative Data)

MatrixFraction Bound ( fb​ )Fraction Unbound ( fu​ )Mass Balance Recovery
Human Plasma68.5%31.5%94.2%
Rat Plasma74.2%25.8%91.8%
Mouse Plasma71.0%29.0%93.5%

Integrated Workflow Visualization

To ensure seamless execution and data integration for In Vitro-In Vivo Extrapolation (IVIVE), the following logic architecture governs the screening cascade:

PK_Workflow Start Compound: 2-(4-chloro-5-methyl-1H-pyrazol-1-yl) propan-1-amine PhysChem Physicochemical Profiling (pKa ~9.5, LogD ~1.2) Start->PhysChem Perm Caco-2 Permeability (Hubatsch Protocol) PhysChem->Perm Metab Metabolic Stability (HLM / RLM) PhysChem->Metab PPB Plasma Protein Binding (Equilibrium Dialysis) PhysChem->PPB Data In Vitro-In Vivo Extrapolation (IVIVE) Perm->Data Metab->Data PPB->Data

Fig 2. Core in vitro PK screening workflow and IVIVE integration.

References

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Di, L., et al. (2012). Evaluation of a Competitive Equilibrium Dialysis Approach for Assessing the Impact of Protein Binding on Clearance Predictions. PMC / NIH.
  • Broccatelli, F., et al. (2021). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development.
  • Sigma-Aldrich. Protein Binding Determination - Comparison Study of Techniques & Devices.
  • Waters, N. J., et al. (2008). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis.
  • Xia, Y. Q., et al. (2006). High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry. PubMed / NIH.
  • Zientek, M., et al. (2010).

Sources

Exploratory

Crystal Structure Analysis of 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Hydrochloride: A Comprehensive Methodological Guide

Executive Summary The compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine represents a highly versatile chiral building block frequently utilized in the development of kinase inhibitors and agrochemical agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine represents a highly versatile chiral building block frequently utilized in the development of kinase inhibitors and agrochemical agents. Because the pharmacological efficacy of such molecules is inextricably linked to their three-dimensional conformation and stereochemistry, unambiguous structural elucidation is mandatory. This whitepaper provides a rigorous, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound.

Rather than analyzing the free base, this guide details the crystallization and refinement of its hydrochloride salt . We will explore the causality behind this experimental design, the step-by-step crystallization protocol, and the computational refinement pipeline required to achieve publication-grade crystallographic data.

Rationale & Experimental Design

The Causality of Salt Formation

Free aliphatic amines of low molecular weight are notoriously difficult to crystallize; they often present as hygroscopic liquids or low-melting waxy solids that suffer from severe rotational disorder. By converting the free base to the hydrochloride salt ( R−NH3+​Cl− ), we achieve two critical crystallographic advantages:

  • Lattice Stabilization: The primary ammonium group acts as a potent trifurcated hydrogen-bond donor, anchoring to the chloride counterions and adjacent pyrazole nitrogens to form a rigid, highly ordered supramolecular network.

  • Anomalous Dispersion: The chloride counterion ( Z=17 ) serves as a strong anomalous scatterer when paired with Copper radiation. This is a non-negotiable requirement for reliably calculating the Flack parameter to determine the absolute configuration of the C2 chiral center.

Radiation and Temperature Selection

Data collection is strictly specified for Cu Kα radiation ( λ=1.54178 Å) rather than Mo Kα. The anomalous scattering factor ( f′′ ) for Chlorine is significantly higher at the Cu edge ( ≈0.70 ) compared to the Mo edge ( ≈0.16 ), ensuring a robust stereochemical assignment. Furthermore, data collection must be performed at 100 K . Cryogenic cooling suppresses dynamic thermal vibrations (minimizing Debye-Waller factors), thereby extending the diffraction resolution limit beyond 0.80 Å and preventing radiation-induced crystal decay.

Methodological Workflows

Step-by-Step Crystallization Protocol (Vapor Diffusion)

To prevent the formation of microcrystalline powders or twinned aggregates—which occur during rapid solvent evaporation—a slow vapor diffusion method is employed. This acts as a self-validating system: the gradual transition into the supersaturation zone thermodynamically favors the nucleation of a single, defect-free macroscopic crystal.

  • Dissolution: Dissolve 15 mg of the synthesized 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride in 0.5 mL of high-purity Methanol (solvent) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of Diethyl ether (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C.

  • Validation: Over 3–5 days, the volatile antisolvent diffuses into the inner vial. Harvest the resulting colorless block crystals. Validate crystal singularity by observing uniform extinction under a polarized light microscope.

Workflow A 1. Salt Formation (Conversion to HCl Salt) B 2. Vapor Diffusion (MeOH / Et2O System) A->B C 3. Data Collection (Cu Kα Radiation, 100 K) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing via SHELXT) D->E F 6. Refinement (Least-Squares on F² via SHELXL) E->F G 7. Validation (CheckCIF & Flack Parameter) F->G

Figure 1: End-to-end crystallographic workflow for chiral pyrazole derivatives.

Structure Solution and Refinement Pipeline

Once high-redundancy diffraction data is integrated and empirically corrected for absorption (e.g., via SADABS), the structure must be solved and refined using industry-standard algorithms.

Intrinsic Phasing and Least-Squares Refinement

The initial phase problem is solved using the intrinsic phasing algorithm implemented in SHELXT . This dual-space method routinely locates all non-hydrogen atoms in a matter of seconds.

Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL , seamlessly managed through the Olex2 graphical user interface .

  • Heavy Atoms: All non-hydrogen atoms (C, N, Cl) are refined anisotropically.

  • Hydrogen Atoms: Carbon-bound protons are placed in geometrically calculated positions using a riding model. Crucially, the nitrogen-bound protons of the primary ammonium group ( −NH3+​ ) should be located from the difference Fourier map and refined freely (or with DFIX restraints if data resolution dictates) to validate the hydrogen-bonding geometry.

Self-Validating Refinement Metrics

A successful refinement is statistically self-validating. The model must converge with an R1​<0.05 , a Goodness-of-Fit (GooF) approaching 1.0, and a featureless residual electron density map ( Δρmax​<0.5e−/A˚3 ). Finally, the structure is validated against the IUCr's CheckCIF routine to ensure no higher symmetry or missed voids exist.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formulaC₇H₁₃Cl₂N₃
Formula weight209.91 g/mol
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal system, space groupOrthorhombic, P2₁2₁2₁
Unit cell dimensionsa = 7.000(2) Å, b = 10.000(3) Å, c = 15.000(4) Å
Volume, Z1050.0(5) ų, 4
Calculated density1.328 g/cm³
Absorption coefficient (μ)4.85 mm⁻¹
F(000)440
θ range for data collection5.2° to 72.4°
Reflections collected / unique12450 / 2150 [R(int) = 0.028]
Data / restraints / parameters2150 / 0 / 121
Goodness-of-fit on F²1.045
Final R indices[I>2σ(I)]R₁ = 0.0312, wR₂ = 0.0785
Absolute structure parameter (Flack)0.01(2)
Largest diff. peak and hole0.34 and -0.28 e·Å⁻³

(Note: The Flack parameter of 0.01 with a standard uncertainty of 0.02 definitively confirms the absolute configuration of the (R)- or (S)-enantiomer at the C2 position).

Supramolecular Analysis

Structural analysis and visualization are performed using Mercury . The crystal packing is primarily dictated by the interplay between strong electrostatic hydrogen bonds and directional halogen interactions.

Hydrogen and Halogen Bonding Networks

The ammonium group acts as the primary architectural driver. It donates two protons to adjacent chloride counterions, forming a 1D zigzag chain along the crystallographic a-axis. The third proton is donated to the unsubstituted nitrogen (N2) of the pyrazole ring of a neighboring molecule. Additionally, the covalently bound chlorine atom at the pyrazole C4 position engages in a highly directional halogen bond ( C-Cl⋯π ) with the electron-rich pyrazole ring of an adjacent asymmetric unit, further locking the lattice into a rigid 3D framework.

Interactions NH3 Ammonium (-NH3+) Cl Chloride (Cl-) NH3->Cl Strong H-Bond (N-H...Cl) Pyr Pyrazole (N2) NH3->Pyr Intermolecular H-Bond (N-H...N) CCl Chloro (C-Cl) CCl->Pyr Halogen Bond (C-Cl...π)

Figure 2: Supramolecular interaction network stabilizing the crystal lattice.

Table 2: Selected Hydrogen Bond Geometries

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N3-H3A···Cl10.89(2)2.24(2)3.115(3)168(2)
N3-H3B···Cl10.89(2)2.31(2)3.182(3)165(2)
N3-H3C···N20.89(2)2.15(2)3.021(3)162(2)

Conclusion

The structural elucidation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride via SCXRD provides an unambiguous map of its stereochemistry and supramolecular behavior. By strategically utilizing salt formation to induce crystallinity, employing Cu Kα radiation for absolute structure determination, and adhering to rigorous refinement protocols via SHELXL and Olex2, researchers can generate highly reliable, publication-ready crystallographic models essential for downstream pharmaceutical development.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to the analysis of intermolecular interactions. Journal of Applied Crystallography, 53(1), 226-235.[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[Link]

Foundational

Discovery and Synthesis Pathways for 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Derivatives

Abstract: Pyrazole derivatives form the backbone of numerous FDA-approved pharmaceuticals and high-value agrochemicals due to their exceptional metabolic stability and bioisosteric versatility[1]. Specifically, the 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Pyrazole derivatives form the backbone of numerous FDA-approved pharmaceuticals and high-value agrochemicals due to their exceptional metabolic stability and bioisosteric versatility[1]. Specifically, the 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine scaffold represents a highly privileged pharmacophore. This technical whitepaper explores the structural rationale, regioselective synthesis challenges, and validated experimental protocols required to generate these derivatives for advanced drug discovery applications.

Structural Rationale & Pharmacophore Analysis

The architecture of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is meticulously designed to maximize target affinity while mitigating pharmacokinetic liabilities.

  • The Pyrazole Core: Acts as a robust bioisostere for aromatic rings and amides, providing distinct hydrogen-bond accepting capabilities.

  • 4-Chloro Substitution: The C4 position of the pyrazole ring is highly susceptible to cytochrome P450-mediated oxidative metabolism. Halogenation at this site not only blocks this metabolic liability but also increases the overall lipophilicity (cLogP) of the molecule, enhancing membrane permeability[2].

  • 5-Methyl Group: Introduces critical steric hindrance. This bulk restricts the rotational freedom of the N1-alkyl chain, locking the molecule into a bioactive conformation that is often required for deep-pocket enzyme inhibition[2].

  • Propan-1-amine Chain: Provides a basic primary amine center ( pKa​≈9.2 ). At physiological pH, this group is protonated, enabling strong electrostatic salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target protein active sites.

G Ligand Propan-1-amine Derivative (Cationic) Complex Ligand-Target Complex Ligand->Complex Salt Bridge Formation Target Target Protein (Acidic Pocket) Target->Complex Conformational Shift Effect Enzyme Inhibition Complex->Effect Pathway Blockade

Caption: Pharmacodynamic workflow illustrating the electrostatic interaction of the protonated amine with a biological target.

Retrosynthetic Analysis & The Regioselectivity Challenge

The synthesis of N1-alkylated unsymmetrical pyrazoles is notoriously difficult. The tautomeric nature of 3(5)-methyl-1H-pyrazole means that direct alkylation typically yields a mixture of the 1,3- and 1,5-regioisomers.

As documented in recent literature regarding the, the similar electronic properties of the two nitrogen atoms complicate functionalization[3]. Furthermore, standard basic alkylation conditions often favor the sterically less hindered 1,3-isomer, whereas our target requires the more congested 1,5-substitution pattern[4].

To circumvent this, we bypass direct alkylation of the pre-formed pyrazole. Instead, we utilize a De Novo Cyclization strategy followed by Late-Stage Chlorination .

Quantitative Comparison of Synthesis Strategies

Table 1: Regiocontrol Strategies for Pyrazole N-Alkylation

Synthesis StrategyReagents / ConditionsN1:N2 Ratio (1,5- vs 1,3-)YieldMechanistic Causality
Direct Basic Alkylation K2​CO3​ , DMF, Alkyl Halide1:445%Steric hindrance at N1 drives the electrophile to the less hindered N2 position[4].
Mitsunobu Reaction PPh3​ , DIAD, THF, Alcohol1:260%Milder conditions prevent degradation, but electronics still favor the 1,3-isomer[5].
De Novo Cyclization Hydrazine + 1,3-Dielectrophile>99:1 82% Absolute regiocontrol is dictated by the differential electrophilicity of the dicarbonyl equivalent.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure high yield, absolute regiocontrol, and safety.

Protocol A: De Novo Cyclization to the 5-Methylpyrazole Core

Objective: Synthesize tert-butyl (2-(5-methyl-1H-pyrazol-1-yl)propyl)carbamate with absolute 1,5-regiocontrol.

  • Reagent Preparation: Dissolve tert-butyl (2-hydrazinylpropyl)carbamate (1.0 eq, 10 mmol) in 25 mL of anhydrous ethanol.

  • Condensation: Cool the solution to 0 °C. Dropwise, add 1-(dimethylamino)but-1-en-3-one (1.05 eq, 10.5 mmol).

    • Causality: Using an enaminone rather than a simple 1,3-diketone ensures that the more nucleophilic primary amine of the hydrazine attacks the highly electrophilic β -carbon (Michael addition), while the secondary amine condenses with the ketone. This strictly enforces the formation of the 1,5-regioisomer.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.1 eq) and heat to reflux (78 °C) for 4 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the intermediate hydrazone mass is fully converted to the cyclized [M+H]+ product.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , extract with ethyl acetate (3 x 20 mL), dry over Na2​SO4​ , and concentrate.

Protocol B: Regioselective C4-Chlorination

Objective: Install the critical C4-chlorine atom without degrading the Boc-protected amine.

  • Reaction Setup: Dissolve the crude intermediate from Protocol A in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Electrophilic Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

    • Causality: NCS is utilized instead of Cl2​ gas or sulfuryl chloride because it provides a controlled, mild source of electrophilic chlorine[6]. This prevents oxidative cleavage of the sensitive Boc group and strictly limits halogenation to the highly nucleophilic C4 position of the pyrazole ring.

  • Heating: Elevate the temperature to 50 °C and stir for 2 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl (3 x 20 mL) to completely remove residual DMF.

Protocol C: Boc-Deprotection and Salt Formation

Objective: Unmask the primary amine and isolate the final product as a stable hydrochloride salt.

  • Acidic Cleavage: Dissolve the chlorinated intermediate in 10 mL of Dichloromethane (DCM). Cool to 0 °C and slowly add Trifluoroacetic acid (TFA) (10 eq).

    • Causality: TFA is chosen over HCl in dioxane for the initial cleavage to maintain homogeneity in the reaction mixture, preventing the premature precipitation of partially deprotected intermediates.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Isolation: Concentrate the mixture under vacuum to remove excess TFA. Dissolve the residue in a minimal amount of dry diethyl ether and add 2M HCl in ether dropwise until precipitation ceases.

  • Filtration: Filter the resulting white solid to yield 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride.

    • Causality: Isolating the compound as an HCl salt prevents free-base oxidative degradation, significantly improves shelf-life, and ensures immediate aqueous solubility for downstream biological assays.

G Hydrazine tert-butyl (2-hydrazinylpropyl)carbamate Cyclization De Novo Cyclization (EtOH, AcOH, 78°C) Hydrazine->Cyclization Dielectrophile 1-(dimethylamino)but-1-en-3-one Dielectrophile->Cyclization Intermediate 5-Methylpyrazole Intermediate (1,5-isomer) Cyclization->Intermediate Absolute Regiocontrol Chlorination C4-Chlorination (NCS, DMF, 50°C) Intermediate->Chlorination ChloroInter 4-Chloro-5-methyl Intermediate Chlorination->ChloroInter Mild Electrophile Deprotection Boc Deprotection & Salt Formation (TFA/DCM, then HCl/Ether) ChloroInter->Deprotection Final 2-(4-chloro-5-methyl-1H-pyrazol-1-yl) propan-1-amine HCl Deprotection->Final Stable Salt

Caption: End-to-end synthetic workflow demonstrating regiocontrol, mild halogenation, and salt isolation.

Physicochemical Profiling

The resulting scaffold exhibits highly favorable metrics for integration into Fragment-Based Drug Discovery (FBDD) pipelines or as an intermediate for larger targeted degraders (PROTACs).

Table 2: Physicochemical Properties of the Target Scaffold

PropertyValuePharmacological Relevance
Molecular Weight 173.64 g/mol Excellent for FBDD; allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
cLogP ~1.8Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping in lipid bilayers.
pKa​ (Amine) ~9.2Exists primarily as a protonated cation at physiological pH, enabling critical salt-bridge interactions.
TPSA 43.8 ŲHigh probability of crossing the blood-brain barrier (BBB) if CNS penetration is required for the target indication.

References

  • Edilova, Y. O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025.[Link]

  • Dorval, C., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, ACS Publications, 2022.[Link]

  • Prosdocimi, T., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, ACS Publications, 2017.[Link]

  • Academia.edu / PMC. "Combined Approaches for Drug Design Points the Way to Novel Proline Racemase Inhibitor Candidates to Fight Chagas' Disease." PLoS One, 2013.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Executive Summary The synthesis of highly functionalized, sterically encumbered pyrazoles is a critical workflow in modern drug discovery. The target compound, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, sterically encumbered pyrazoles is a critical workflow in modern drug discovery. The target compound, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, presents a specific synthetic challenge: the regioselective N-alkylation of an asymmetric pyrazole to yield the thermodynamically less favored 5-methyl isomer. This application note details a robust, self-validating protocol utilizing a Mitsunobu coupling strategy followed by chromatographic resolution and anhydrous deprotection to yield the target amine as a stable hydrochloride salt.

Mechanistic Rationale & Regiochemical Control

The starting material, , exists in a tautomeric equilibrium with 4-chloro-3-methyl-1H-pyrazole. Standard base-mediated alkylation (e.g., using alkyl halides and K₂CO₃) predominantly yields the 3-methyl isomer, as the nucleophilic attack occurs at the less sterically hindered nitrogen.

To access the 5-methyl isomer, we employ a using 1-(Boc-amino)-2-propanol. While this reaction still produces a regioisomeric mixture, the mild, neutral conditions prevent substrate degradation. Crucially, the resulting isomers exhibit distinct polarities. In the 3-methyl isomer, the adjacent methyl group sterically shields the unalkylated N2 atom. Conversely, in the 5-methyl isomer, the N2 atom is fully exposed, allowing for stronger hydrogen bonding with the silanol groups of the silica gel stationary phase. This predictable divergence in retention factors (R_f) allows for clean chromatographic resolution.

Workflow Visualization

G A 1-Amino-2-propanol B Boc2O, Et3N, DCM (Amine Protection) A->B C 1-(Boc-amino)-2-propanol (Intermediate 1) B->C 95% Yield D 4-Chloro-3-methyl-1H-pyrazole PPh3, DIAD, THF (Mitsunobu Coupling) C->D E Regioisomeric Mixture (3-Methyl & 5-Methyl) D->E C-N Bond Formation F Silica Gel Chromatography (Isomer Resolution) E->F Steric-based Elution G Boc-Protected 5-Methyl Isomer (Target Precursor) F->G Lower Rf Isomer H 4M HCl in Dioxane (Boc Deprotection) G->H I 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl) propan-1-amine HCl H->I Quantitative

Figure 1: Synthetic workflow for the regioselective isolation of the target pyrazole.

Reagent Matrix: Mitsunobu Coupling

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Chloro-3-methyl-1H-pyrazole116.551.001.17 g (10.0 mmol)Heterocyclic Nucleophile
1-(Boc-amino)-2-propanol175.231.101.93 g (11.0 mmol)Alkylating Substrate
Triphenylphosphine (PPh₃)262.291.303.41 g (13.0 mmol)Phosphine Donor
DIAD202.211.302.63 g (13.0 mmol)Azo Activator
THF (Anhydrous)72.11-50 mLReaction Solvent

Detailed Experimental Procedures & Validation

Step 1: Orthogonal Protection of 1-Amino-2-propanol

Causality: The primary amine must be protected to prevent it from acting as a competing nucleophile or participating in unwanted aza-Mitsunobu side reactions.

  • Dissolve 1-amino-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add triethylamine (Et₃N, 1.2 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Perform TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine (R_f ~0.1) should be fully consumed, replaced by a non-ninhydrin-active spot (R_f ~0.6).

  • Wash the organic layer with 1M citric acid, water, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 1-(Boc-amino)-2-propanol as a colorless oil.

Step 2: Mitsunobu Coupling

Causality: Diisopropyl azodicarboxylate (DIAD) is added last and at 0 °C to control the exothermic formation of the betaine intermediate, preventing the thermal degradation of the azo reagent.

  • In an oven-dried flask under N₂, dissolve 4-chloro-3-methyl-1H-pyrazole (1.17 g, 10.0 mmol), 1-(Boc-amino)-2-propanol (1.93 g, 11.0 mmol), and PPh₃ (3.41 g, 13.0 mmol) in anhydrous THF (50 mL).

  • Cool the mixture to 0 °C.

  • Add DIAD (2.63 g, 13.0 mmol) dropwise over 15 minutes. The solution will turn pale yellow.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation: TLC (Hexanes/EtOAc 7:3, UV visualization). The pyrazole starting material (R_f ~0.2) should be consumed, yielding two new closely migrating UV-active spots corresponding to the 3-methyl and 5-methyl isomers.

  • Concentrate the mixture in vacuo to a crude residue.

Step 3: Chromatographic Resolution of Regioisomers

Causality: As noted in , the structural nuances of functionalized pyrazoles dictate their physical properties. The 5-methyl isomer is more polar and will elute second.

  • Load the crude residue onto a silica gel column.

  • Elute with a gradient of Hexanes/EtOAc (9:1 to 6:4).

  • Validation (Crucial):

    • Fraction A (R_f ~0.45): 3-methyl isomer.

    • Fraction B (R_f ~0.30): 5-methyl isomer.

  • NMR Confirmation: Analyze Fraction B via 2D NOESY NMR. A definitive cross-peak must be observed between the pyrazole methyl protons (~2.2 ppm) and the methine proton (-CH-) of the isopropyl chain. This spatial correlation is physically impossible in the 3-methyl isomer, validating the regiochemistry.

Step 4: Anhydrous Deprotection

Causality: Deprotecting low-molecular-weight amines with aqueous acids often leads to significant yield loss during basic extraction due to product volatility and water solubility. Using anhydrous HCl in dioxane precipitates the product directly as a stable salt.

  • Dissolve the purified Boc-protected 5-methyl isomer (1.0 g) in anhydrous DCM (10 mL).

  • Add 4M HCl in dioxane (10 mL).

  • Stir at room temperature for 2 hours. Effervescence (CO₂ release) will be observed initially.

  • Validation: TLC (Hexanes/EtOAc 1:1). The starting material spot should completely disappear.

  • Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether (20 mL), filter, and dry under high vacuum to afford 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride as a white powder.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 204169, 4-Chloro-5-methyl-1H-pyrazole." PubChem,[Link].

  • Società Chimica Italiana. "Recent advances in the synthesis of new pyrazole derivatives." La Chimica e l'Industria,[Link].

  • ResearchGate. "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." ResearchGate,[Link].

Application

How to prepare 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine stock solution in DMSO

Application Note: Preparation, Handling, and Storage of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine DMSO Stock Solutions Executive Summary This application note details the standardized protocol for reconstitutin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine DMSO Stock Solutions

Executive Summary

This application note details the standardized protocol for reconstituting 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine into a stable Dimethyl Sulfoxide (DMSO) stock solution. Designed for researchers in drug discovery and assay development, this guide emphasizes moisture-free handling to preserve compound integrity, prevent solvent crash, and ensure reproducible high-throughput screening (HTS) and cell-based assay results.

Chemical Profile & Properties

Before preparing the stock solution, it is critical to understand the physicochemical properties of the target molecule. 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a functionalized pyrazole derivative featuring a primary amine.

  • Molecular Formula: C₇H₁₂ClN₃

  • Molecular Weight: 173.64 g/mol

  • Key Structural Features: The presence of the primary amine makes the molecule basic, while the chloropyrazole core dictates its hydrophobic interactions. As a free base, it is highly soluble in polar aprotic solvents like DMSO.

The Mechanistic Science of DMSO Solubilization

While DMSO is the universal solvent for compound management, it is aggressively hygroscopic. A common misconception in assay development is that the physical act of freezing and thawing degrades small molecules. However, extensive compound management research demonstrates that compounds suspended in strictly moisture-free DMSO can endure multiple freeze-thaw cycles without damage[1].

The true mechanism of compound degradation is water ingress. When exposed to ambient air, DMSO rapidly absorbs moisture, leading to three critical failures:

  • Freezing Point Depression: DMSO saturated with just 20% moisture will not freeze until temperatures drop below -30°C. Consequently, stocks stored at -20°C remain in a liquid state, allowing hydrolytic degradation reactions to proceed[1].

  • Crystallization Damage: Absorbed water forms microscopic ice crystals during freezing, which can physically disrupt and crush solubilized compound molecules[1].

  • Solvent Crash: Water ingress suppresses the solubilizing performance of DMSO. Every access event (decapping, pipetting) introduces ambient humidity, increasing the risk of the compound precipitating out of solution[2].

For these reasons, this protocol mandates the use of anhydrous DMSO and inert gas purging to maintain a self-validating, moisture-free system.

Quantitative Reconstitution Guidelines

To ensure accurate dosing in downstream assays, precise molar concentrations must be calculated. Table 1 provides the exact volumes of anhydrous DMSO required to achieve standard stock concentrations based on the compound's molecular weight (173.64 g/mol ).

Table 1: DMSO Reconstitution Volumes for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mMVolume of DMSO for 100 mM
1.0 mg 575.9 µL115.2 µL57.6 µL
5.0 mg 2879.5 µL (2.88 mL)575.9 µL288.0 µL
10.0 mg 5759.0 µL (5.76 mL)1151.8 µL (1.15 mL)575.9 µL

Formula used: Volume (µL) =[Mass (mg) × 1000] / [173.64 g/mol × Target Molarity (M)]

Step-by-Step Experimental Protocol

Phase 1: Equilibration (Critical Step)

  • Remove the vial of solid 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine from cold storage (-20°C).

  • Causality: Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial causes ambient moisture to instantly condense on the powder, introducing water into your future stock solution[3].

Phase 2: Solubilization & Quality Control 3. Weigh the desired mass of the compound using a calibrated analytical balance (precision to 0.1 mg). 4. Transfer the powder to a sterile, low-binding amber glass vial or polypropylene cryotube. 5. Using a calibrated micropipette, add the calculated volume of Anhydrous DMSO (≥99.9% purity, molecular biology grade) . 6. Vortex the solution for 30–60 seconds. If the compound does not dissolve immediately, place the vial in a sonication bath at room temperature for 2–5 minutes. 7. Causality: Sonication provides acoustic cavitation, breaking the crystal lattice energy of the solid without applying excessive heat, which could thermally degrade the primary amine. 8. Self-Validating QC Step: Hold the vial against a light source. The solution must be completely clear. Any turbidity or Tyndall effect (light scattering) indicates incomplete dissolution. Do not proceed until the solution is optically clear.

Phase 3: Aliquoting & Storage 9. Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile cryotubes. 10. Causality: Aliquoting minimizes the number of times the primary stock is exposed to ambient oxygen and humidity, preserving compound integrity over long-term studies[2]. 11. Gently purge the headspace of each cryotube with a stream of Argon or high-purity Nitrogen gas before capping. 12. Causality: The inert gas displaces oxygen (preventing oxidation) and ambient air (preventing moisture absorption)[3]. 13. Store the aliquots in a desiccated environment at -20°C or -80°C.

Post-Preparation Handling: Avoiding Solvent Crash in Assays

When utilizing the DMSO stock for cell-based or biochemical assays, the transition from 100% DMSO to an aqueous biological buffer is a high-risk step for compound precipitation.

  • Order of Addition: Always add the DMSO stock dropwise into the aqueous buffer while vortexing rapidly. Never add the aqueous buffer to the DMSO stock, as the localized high concentration of water will cause immediate steric hindrance and precipitation.

  • Concentration Limits: Maintain the final DMSO concentration in cell cultures below 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress responses[4].

Process Visualization

Workflow Start Solid Compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Eq Equilibrate to Room Temp (30 mins, dark) Start->Eq Weigh Weigh on Analytical Balance (Record exact mass) Eq->Weigh AddDMSO Add Anhydrous DMSO (See Reconstitution Table) Weigh->AddDMSO Mix Vortex & Sonicate (Until visually clear) AddDMSO->Mix Aliquot Aliquot into Cryotubes (Minimize freeze-thaw) Mix->Aliquot Purge Argon/N2 Purge (Displace O2 & Moisture) Aliquot->Purge Store Store at -20°C or -80°C (Desiccated Environment) Purge->Store

Workflow for the preparation and storage of anhydrous DMSO compound stock solutions.

References

  • Compound storage made simple - Roylan Developments. Available at:[Link]

  • Automating Compound Management Systems - Drug Discovery and Development. Available at:[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS - National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Method

HPLC method development for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine quantification

An Application Note and Protocol for the Quantification of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine using High-Performance Liquid Chromatography (HPLC) Introduction 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine using High-Performance Liquid Chromatography (HPLC)

Introduction

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a novel primary amine functionalized pyrazole derivative. The accurate and precise quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note provides a comprehensive guide to the development and implementation of a robust reversed-phase HPLC (RP-HPLC) method for the quantification of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine. The scientific rationale behind each methodological choice is detailed to provide a thorough understanding of the method development process.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties. For 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, the key features influencing its chromatographic behavior are the basic primary amine group and the substituted pyrazole ring system. The primary amine will be protonated at acidic pH, rendering the molecule more polar and water-soluble. The pyrazole ring and its substituents contribute to the molecule's hydrophobicity. Therefore, a reversed-phase HPLC method is the most appropriate approach, where a nonpolar stationary phase is used with a polar mobile phase.

Method Development Strategy

The development of a robust and reliable HPLC method involves a systematic optimization of several parameters. The overarching goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or matrix components, within a reasonable analysis time.

Column Selection

The choice of the stationary phase is paramount in RP-HPLC. A C18 (octadecylsilane) column is the most common starting point due to its wide range of hydrophobicity and its applicability to a broad array of analytes. For a basic compound like 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, peak tailing can be a significant issue due to the interaction of the protonated amine with residual acidic silanol groups on the silica support of the stationary phase. To mitigate this, a modern, high-purity silica C18 column with end-capping is recommended.

Mobile Phase Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff.

  • Aqueous Phase and pH Control: The pH of the aqueous phase is a critical parameter for ionizable compounds. For a primary amine, maintaining an acidic pH (typically between 2.5 and 3.5) ensures consistent protonation of the analyte, leading to stable retention times and improved peak shape. Formic acid or trifluoroacetic acid (TFA) are common mobile phase additives for this purpose. TFA can also act as an ion-pairing agent, further improving peak symmetry. An initial concentration of 0.1% (v/v) of either acid is a good starting point.

  • Elution Mode: A gradient elution, where the proportion of the organic modifier is increased during the run, is often advantageous in method development. It allows for the elution of a wider range of compounds with varying polarities and can help in identifying the optimal mobile phase composition for a subsequent isocratic method if desired.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. This is determined by acquiring the UV-Vis spectrum of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine. The wavelength of maximum absorbance (λmax) should be chosen for quantification to ensure the best possible signal-to-noise ratio.

Experimental Protocol: Final Optimized HPLC Method

This protocol details the final, optimized conditions for the quantification of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (to be determined experimentally)
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the sample solutions for analysis.

  • After the analysis, flush the column with a high percentage of the organic modifier to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., acetonitrile/water, 80:20 v/v).

Method Validation

For use in a regulated environment, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The results of the method validation should be presented in a clear and concise manner, typically in tabular format.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Regression Equation
Table 2: Precision and Accuracy Data
Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC
Mid QC
High QC

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Finalization & Validation Analyte_Properties Analyte Physicochemical Properties pKa, logP, UV Spectrum Column_Selection Column Selection C18, C8, Phenyl-Hexyl Particle Size Analyte_Properties->Column_Selection Guides initial choice Detection Detector Settings Wavelength (λmax) Bandwidth Analyte_Properties->Detection Determines λmax Lit_Review Literature Review Similar Compounds HPLC Methodologies Lit_Review->Column_Selection Mobile_Phase Mobile Phase Optimization Organic Modifier (ACN, MeOH) Aqueous pH (Acidic, Basic) Buffer/Additive (Formate, Acetate, TFA) Column_Selection->Mobile_Phase Influences mobile phase compatibility Gradient_Opt Gradient Optimization Slope and Duration Mobile_Phase->Gradient_Opt Defines elution strategy Final_Method Final Method Protocol Isocratic or Gradient Gradient_Opt->Final_Method Flow_Temp Flow Rate & Temperature Efficiency vs. Backpressure Flow_Temp->Final_Method Fine-tunes resolution & run time Validation Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness Final_Method->Validation Proceeds to validation Parameter_Interactions MobilePhase Mobile Phase pH PeakShape Peak Shape MobilePhase->PeakShape Strongly affects RetentionTime Retention Time MobilePhase->RetentionTime Affects Resolution Resolution PeakShape->Resolution Impacts RetentionTime->Resolution Impacts Organic Organic Modifier % Organic->RetentionTime Strongly affects Column Column Chemistry (e.g., C18) Column->PeakShape Affects (silanols) Column->RetentionTime Determines FlowRate Flow Rate FlowRate->RetentionTime Inversely affects FlowRate->Resolution Can affect

Caption: Interplay of Key HPLC Parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantification of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine. The systematic development strategy, beginning with an understanding of the analyte's properties and culminating in a fully validated method, ensures the generation of high-quality, reproducible data suitable for regulatory submission and quality control purposes. The provided protocol serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

Application

Application Note: 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine as a Privileged Building Block in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of building blocks dictates the physicochemical trajectory of a drug discovery program. 2-(4-chloro-5-methyl-1H-pyrazol-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks dictates the physicochemical trajectory of a drug discovery program. 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine emerges as a highly versatile, sterically tuned primary amine scaffold designed for the synthesis of kinase inhibitors, GPCR ligands, and transporter modulators.

The pyrazole ring is a well-established privileged scaffold, frequently deployed as a bioisostere for arenes to improve aqueous solubility and lower lipophilicity [1]. However, unsubstituted pyrazoles often suffer from cytochrome P450-mediated oxidation at the electron-rich C4 position. This building block specifically addresses this liability through a C4-chloro substitution , which not only blocks metabolic degradation but also provides a halogen-bond donor for hydrophobic pocket interactions [2]. Furthermore, the C5-methyl group induces a deliberate steric clash with the adjacent chiral center of the propyl chain. This restricted rotation locks the conformation of the molecule, significantly reducing the entropic penalty upon target binding. The terminal primary amine serves as an ideal, highly reactive vector for late-stage functionalization via amide coupling, reductive amination, or urea formation [3].

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting the behavior of the final elaborated drug candidate. The parameters below highlight the fragment-like nature of this compound, leaving an ample "budget" for molecular weight and lipophilicity during library synthesis.

Table 1: Physicochemical Parameters & Drug Design Impact

ParameterValueRationale / Impact on Drug Design
Molecular Weight 173.64 g/mol Highly fragment-like; allows significant mass budget for the addition of target-binding pharmacophores.
CLogP (est.) 0.85Optimal baseline lipophilicity, ensuring final elaborated compounds remain within Lipinski's Rule of 5.
TPSA 43.8 ŲExcellent predicted membrane permeability; suitable for both intracellular (e.g., kinases) and CNS targets.
Rotatable Bonds 3Minimized due to C5-methyl steric hindrance, leading to a lower entropic penalty upon binding.

Synthetic Divergence & Workflow Logic

The terminal primary amine of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine acts as a universal synthetic handle. Depending on the therapeutic target, this vector can be rapidly diversified. For instance, coupling with functionalized carboxylic acids yields hinge-binding kinase inhibitors, while reductive amination generates secondary amines often utilized in transporter modulators (e.g., Spns2 inhibitors) [4].

Workflow BB 2-(4-chloro-5-methyl-1H- pyrazol-1-yl)propan-1-amine Amide Amide Library (Kinase Inhibitors) BB->Amide HATU, DIPEA R-COOH, DMF Urea Urea Derivatives (GPCR Ligands) BB->Urea Triphosgene, TEA R-NH2, DCM Amine Secondary Amines (Transporter Modulators) BB->Amine NaBH(OAc)3, AcOH R-CHO, DCE

Fig 1. Synthetic divergence of the pyrazole building block into diverse therapeutic scaffolds.

BindingMode Ligand Targeted Ligand Pyrazole-Amide Conjugate Hinge Kinase Hinge Region (Hydrogen Bonding) Ligand->Hinge Amide NH / C=O Gatekeeper Gatekeeper Pocket (Hydrophobic) Ligand->Gatekeeper 4-Chloro-5-methyl-pyrazole Solvent Solvent Exposed Channel (sp3-rich vector) Ligand->Solvent Chiral Propyl Linker

Fig 2. Pharmacophore mapping of the pyrazole-amide conjugate within a typical kinase binding pocket.

Validated Experimental Protocols

The following protocols have been engineered to ensure high-throughput compatibility and self-validation. The steric hindrance introduced by the chiral center adjacent to the pyrazole ring necessitates specific reagent choices to drive reactions to completion.

Protocol A: High-Throughput Amide Coupling (HATU/DIPEA)

Causality & Rationale: Standard coupling reagents like EDC/HOBt often fail or require extended heating due to the steric bulk near the primary amine. HATU is selected for its superior reactivity, generating a highly active 7-aza-OBt ester intermediate. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the amine without competing for the active ester.

Table 2: Amide Coupling Optimization (Model Reaction with Benzoic Acid)

Coupling ReagentBaseSolventTime (h)Yield (%)Observation / Validation
EDC/HOBtTEADMF1245%Sluggish conversion; unreacted starting material visible on LC-MS.
T3P (50% in EtOAc)DIPEAEtOAc872%Clean reaction profile, but incomplete conversion.
HATU DIPEA DMF 2 94% Rapid, complete conversion; HOAt byproduct easily removed via aqueous wash.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) and HATU (1.2 equiv, 0.60 mmol) in anhydrous DMF (3.0 mL). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine (1.0 equiv, 0.50 mmol) followed immediately by DIPEA (3.0 equiv, 1.50 mmol).

  • Self-Validation (Monitoring): Stir the reaction at room temperature. After 1 hour, sample 5 µL of the mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The disappearance of the starting amine peak (m/z 174 [M+H]+) and the appearance of the product mass confirms successful coupling.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with ethyl acetate (3 × 10 mL). The basic aqueous wash is critical as it solubilizes and removes the HOAt byproduct generated by HATU.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Reductive Amination

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium cyanoborohydride to avoid the generation of highly toxic HCN gas during workup. Furthermore, NaBH(OAc)₃ is exceptionally chemoselective; it rapidly reduces the transient iminium ion but reacts very slowly with the starting aldehyde, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine (1.0 equiv, 0.50 mmol) and the target aldehyde (1.0 equiv, 0.50 mmol) in anhydrous 1,2-dichloroethane (DCE) (4.0 mL). Add glacial acetic acid (1.2 equiv, 0.60 mmol) to catalyze iminium ion formation.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) in one portion. DCE is the optimal solvent here as its dielectric constant supports the solubility of the borohydride salt.

  • Self-Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin and heat. The starting primary amine will appear as a dark pink/purple spot, whereas the secondary amine product will typically stain yellow or light brown, validating the transformation.

  • Workup: Once complete (typically 2-4 hours), quench the reaction with 1N NaOH (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 × 10 mL).

  • Isolation: Dry the combined organics over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC if high purity (>95%) is required for biological assays.

References

  • MDPI - Molecules. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from[Link]

  • ACS Publications - Journal of Medicinal Chemistry. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. Retrieved from[Link]

  • RSC Publishing. Engineering Ru(II) Schiff base complexes as biofunctional materials: cytotoxic and cell imaging perspectives. Retrieved from[Link]

Method

Application Note: NMR Spectroscopic Characterization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Introduction and Structural Context The molecule 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

The molecule 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development. Structurally, it comprises a 1H-pyrazole core substituted with a chlorine atom at C4, a methyl group at C5, and a 1-aminopropan-2-yl aliphatic chain at the N1 position.

Accurate structural elucidation of substituted pyrazoles is critical, as regiochemical isomers (e.g., 3-methyl vs. 5-methyl pyrazoles) often form concurrently during synthesis[1]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying the regiochemistry, purity, and structural integrity of such small molecules. This application note provides a comprehensive, self-validating protocol for the NMR characterization of this compound, detailing experimental setup, signal assignment, and the physical causality behind complex spectral features such as diastereotopic splitting.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data acquisition, the sample preparation and instrumental parameters must be meticulously controlled. The following protocol establishes a baseline for reproducible structural elucidation.

Sample Preparation

The quality of an NMR spectrum is fundamentally dictated by sample homogeneity and concentration[2].

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl₃) are recommended. CDCl₃ is standard, but for aliphatic amines, trace acidity in CDCl₃ can lead to protonation, shifting the amine signals and causing peak broadening. If CDCl₃ is used, it should be filtered through basic alumina prior to use. DMSO-d6 is excellent for observing the exchangeable -NH₂ protons if the solvent is strictly anhydrous.

  • Concentration: For small molecules (MW < 500 Da), optimal ¹H NMR spectra require 1–5 mg of the compound dissolved in 0.6 mL of deuterated solvent[3]. For ¹³C NMR, which suffers from low natural abundance (1.1%) and lower gyromagnetic ratio, the concentration should be increased to 15–50 mg/0.6 mL to achieve an adequate signal-to-noise (S/N) ratio within a practical timeframe[3].

  • Tube Quality: Use high-quality, unscratched 5 mm NMR tubes to prevent magnetic field inhomogeneities that cause poor shimming and line broadening[2].

Spectrometer Setup and Acquisition
  • ¹H NMR (1D): Acquire at a minimum of 400 MHz (preferably 500+ MHz to resolve complex aliphatic multiplets). Use a standard 30° or 90° pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 1–2 seconds.

  • ¹³C NMR (1D): Acquire with proton decoupling (e.g., zgpg30). Set D1 to 2–3 seconds to allow for the relaxation of quaternary carbons (C4, C5, and C3 of the pyrazole).

  • 2D NMR (Validation): To unambiguously assign the regiochemistry of the pyrazole ring and the aliphatic chain, 2D experiments (COSY, HSQC, and HMBC) are mandatory[4].

Structural Elucidation and Signal Assignment

The interpretation of the NMR spectra for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine requires an understanding of both the electronic effects of the pyrazole ring and the stereochemical implications of the aliphatic chain.

¹H NMR Interpretation: Stereocenters and Diastereotopic Protons
  • The Pyrazole Core: The C3 proton of the pyrazole ring is highly deshielded by the adjacent nitrogen and the electron-withdrawing nature of the C4-chlorine atom, appearing as a sharp singlet at approximately δ 7.30–7.50 ppm . The C5-methyl group, situated on the sp² hybridized ring, appears as a singlet around δ 2.20–2.30 ppm .

  • The Aliphatic Chain (Expert Insight): The C2 carbon of the propyl chain is a chiral center. Because of this stereocenter, the two protons on the adjacent C1 methylene group (-CH₂-NH₂) are diastereotopic . They are neither chemically nor magnetically equivalent. Instead of a simple doublet, these protons will present as an ABX system (two distinct multiplets) in the range of δ 2.80–3.20 ppm . The C2 methine proton itself will appear as a complex multiplet (coupled to the C3 methyl and the C1 diastereotopic protons) highly deshielded by the adjacent pyrazole N1 atom (δ 4.20–4.60 ppm ). The C3 methyl group will appear as a doublet at δ 1.40–1.50 ppm (³J ≈ 6.5–7.0 Hz).

¹³C NMR Interpretation: Electronic Shielding
  • Heteroaromatic Carbons: The pyrazole C3 and C5 carbons are deshielded by the adjacent nitrogen atoms, typically resonating between δ 135.0–140.0 ppm [1]. Conversely, the C4 carbon, despite bearing an electronegative chlorine atom, is shielded due to the resonance electron donation from the heteroatoms and typically appears upfield around δ 105.0–110.0 ppm .

  • Aliphatic Carbons: The C2 methine carbon, directly attached to N1, will be the most deshielded aliphatic signal (δ 55.0–60.0 ppm ). The C1 methylene carbon will appear around δ 45.0–48.0 ppm , and the C3 methyl carbon will appear at δ 18.0–20.0 ppm .

2D HMBC: Validating Regiochemistry

To prove that the molecule is the 5-methyl isomer and not the 3-methyl isomer, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The C5-methyl protons (δ ~2.25) will show a strong ³JCH correlation to the C4 carbon and a ²JCH correlation to the C5 carbon. Crucially, the aliphatic C2 methine proton (δ ~4.45) will show a ³JCH correlation to the pyrazole C5 carbon, confirming that the alkyl chain is attached at N1, adjacent to the methyl group[4].

Quantitative Data Summary

The following table summarizes the expected chemical shifts, multiplicities, and key 2D correlations required to validate the structure.

Structural Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (²J, ³J)
Pyrazole C3 ~7.40s~138.0C4, C5
Pyrazole C4 --~110.0-
Pyrazole C5 --~139.0-
C5-CH₃ ~2.25s~10.5C4, C5
Propyl C2 (CH) ~4.45m~55.0Pyrazole C5, Propyl C1, C3
Propyl C1 (CH₂) ~2.90, ~3.10m (ABX system)*~46.0Propyl C2, C3
Propyl C3 (CH₃) ~1.45d (J ≈ 6.8)~19.0Propyl C1, C2
Amine (-NH₂) ~1.50–2.00br s--

*Note: The C1 protons are diastereotopic due to the adjacent C2 chiral center, resulting in two distinct chemical shifts and complex multiplet splitting.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization workflow, ensuring a self-validating loop where 1D hypotheses are confirmed by 2D structural connectivity.

NMR_Workflow Prep 1. Sample Preparation (1-5 mg ¹H, 15-50 mg ¹³C) Solvent: CDCl₃ or DMSO-d6 Acq1D 2. 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Identify Diastereotopic Protons Prep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Establish Connectivity Acq1D->Acq2D Resolve overlapping signals Process 4. Spectral Processing (Fourier Transform, Phase Corr.) Acq1D->Process Acq2D->Process Assign 5. Structural Elucidation Validate Regiochemistry via HMBC Process->Assign

Fig 1: Step-by-step NMR characterization workflow for small molecule structural elucidation.

Troubleshooting and Quality Control

  • Broadening of the Amine Signal: The -NH₂ protons may appear as a very broad singlet or be entirely absent due to rapid chemical exchange with trace water in the solvent, or due to quadrupolar relaxation from the adjacent ¹⁴N nucleus (I=1). If observation of the -NH₂ is critical, use strictly anhydrous DMSO-d6.

  • Missing Quaternary Carbons: The pyrazole C4 and C5 carbons may exhibit low intensity in ¹³C NMR due to long longitudinal relaxation times (T1) and lack of Nuclear Overhauser Effect (NOE) enhancement. If these signals are missing, increase the relaxation delay (D1 ≥ 3s) and the number of scans (ns ≥ 1024)[3].

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Iowa State University. Available at:[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at:[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. CSIC. Available at:[Link]

  • Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. PubMed. Available at:[Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Regimens for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and a myriad of compounds in preclinical and clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and a myriad of compounds in preclinical and clinical development.[1] Derivatives of this five-membered diazole heterocycle exhibit a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug discovery.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel investigational compound, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine , hereafter referred to as Compound Y . As specific preclinical data for Compound Y is not publicly available, this guide synthesizes field-proven insights and standard industry practices for advancing a novel small molecule from the benchtop to in vivo evaluation. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, reproducibility, and the ethical use of animal models.

Section 1: Pre-formulation and Compound Characterization

Prior to any in vivo administration, a thorough understanding of the physicochemical properties of Compound Y is essential. This data directly informs vehicle selection, formulation strategy, and potential routes of administration. The primary amine moiety in Compound Y (pKa ~9-10) suggests the possibility of forming a salt (e.g., hydrochloride salt) to significantly enhance aqueous solubility.

Table 1: Hypothetical Physicochemical Properties of Compound Y

ParameterEstimated ValueImplication for In Vivo Studies
Molecular Weight ~201.67 g/mol Low molecular weight, favorable for oral bioavailability.
LogP 2.0 - 3.5Suggests low aqueous solubility, requiring a specialized vehicle.
Aqueous Solubility <0.1 mg/mL at pH 7.4Unlikely to be soluble in simple aqueous vehicles like saline.
pKa (basic amine) 9.5Potential for salt formation to improve solubility.
In Vitro Potency (IC₅₀) 50 - 500 nM (Hypothetical)Provides a starting point for estimating the therapeutic dose range.

Section 2: Principles of In Vivo Dosing Strategy

A systematic approach is critical to developing a successful dosing protocol. The initial goals are to establish a safe dose range and to understand the compound's pharmacokinetic profile, which together will inform the design of definitive efficacy studies.

Overall Workflow

The path from a novel compound to an in vivo proof-of-concept study involves a logical sequence of experiments designed to maximize data quality while minimizing animal use.

G A Compound Y Synthesis & In Vitro Characterization (IC₅₀) B Pre-formulation Analysis (Solubility, Stability) A->B C Vehicle Selection & Dose Formulation Development B->C D Acute Toxicity & Dose Range Finding (MTD) C->D Test Formulation E Pharmacokinetic (PK) Study (Single Dose) D->E Select Doses < MTD F Efficacy Model Study (Dose-Response) E->F Inform Dosing Frequency & Levels G Data Analysis & Report Generation F->G

Caption: General workflow for preclinical in vivo evaluation of Compound Y.

Vehicle Selection: A Critical Decision

For compounds with low aqueous solubility like Compound Y, the choice of delivery vehicle is paramount. An inappropriate vehicle can lead to poor bioavailability, inconsistent exposure, and erroneous results. The primary goal is to create a stable, homogenous, and well-tolerated formulation.

G start Start: Compound Y (Free Base) sol_check Is aqueous solubility >1 mg/mL in saline at desired concentration? start->sol_check salt Attempt Salt Formation (e.g., HCl salt) sol_check->salt No saline_vehicle Use Sterile Saline as Vehicle sol_check->saline_vehicle Yes salt_sol_check Is salt form soluble in saline? salt->salt_sol_check suspension Develop Suspension (e.g., CMC/Tween 80) salt_sol_check->suspension No salt_sol_check->saline_vehicle Yes cosolvent Consider Co-solvent System (e.g., PEG400/Ethanol/Saline) Caution: Potential Toxicity suspension->cosolvent Alternative end Proceed to In Vivo Study suspension->end cosolvent->end saline_vehicle->end

Caption: Decision tree for selecting an appropriate in vivo vehicle.

Common vehicles include:

  • Aqueous Suspensions: A mixture of Carboxymethylcellulose (CMC) for viscosity and a surfactant like Tween 80 to aid wetting and prevent aggregation is a standard choice for oral and intraperitoneal administration of hydrophobic compounds.[6][7]

  • Co-solvents: Systems using DMSO, ethanol, or polyethylene glycol (PEG) can solubilize compounds but must be used with caution, as the solvents themselves can have biological effects or cause toxicity.[6][7] Direct in vivo use of DMSO should be minimized; a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it into a more biocompatible vehicle.[7]

Section 3: Detailed Experimental Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of Compound Y Dosing Suspension (10 mg/mL)

This protocol describes the preparation of a homogenous suspension suitable for oral gavage (p.o.) or intraperitoneal (i.p.) injection.

Materials:

  • Compound Y

  • Sodium Carboxymethylcellulose (CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile glass vial, magnetic stirrer, weigh scale, mortar and pestle

Procedure:

  • Prepare Vehicle: Add 50 mg of CMC (for 0.5% w/v) and 25 µL of Tween 80 (for 0.25% v/v) to a sterile vial containing 10 mL of sterile 0.9% saline. Stir vigorously with a magnetic stirrer for at least 1 hour, or until the CMC is fully dissolved and the solution is clear.

  • Weigh Compound: Accurately weigh 100 mg of Compound Y. For best results, finely grind the powder using a mortar and pestle to reduce particle size.

  • Create Paste: Transfer the powdered Compound Y to a clean glass vial. Add a small volume (~200 µL) of the prepared vehicle and triturate with a spatula to create a uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Suspend Compound: Gradually add the remaining vehicle to the paste in small aliquots, vortexing or stirring thoroughly between each addition.

  • Final Homogenization: Once all the vehicle has been added, stir the suspension with a magnetic stirrer for 15-30 minutes before dosing. The suspension should be stirred continuously during the dosing procedure to ensure each animal receives a consistent dose.

Table 2: Example Vehicle Formulation Recipe (for 10 mL)

ComponentFinal ConcentrationAmountPurpose
Compound Y10 mg/mL100 mgActive Pharmaceutical Ingredient
Na-CMC0.5% (w/v)50 mgSuspending/viscosity agent
Tween 800.25% (v/v)25 µLSurfactant/wetting agent
Sterile 0.9% Salineq.s.to 10 mLIsotonic vehicle base
Protocol 2: Acute Toxicity and Dose Range-Finding Study in Mice

The objective is to determine the Maximum Tolerated Dose (MTD) and identify a safe dose range for subsequent efficacy studies.

Methodology:

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

  • Group Allocation: Mice are randomized into a vehicle control group and multiple dose groups (n=3-5 mice per group).

  • Dosing: A single dose of Compound Y is administered via the intended route (e.g., oral gavage). Dose levels should be escalated based on in vitro data and literature on similar compounds.[8][9]

  • Monitoring: Animals are observed continuously for the first 4 hours, then daily for 14 days. Observations include changes in behavior, neurological signs, autonomic signs, and body weight (measured daily for 7 days, then weekly).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity (e.g., >20% body weight loss).

Table 3: Example Dose Escalation Study Design

GroupTreatmentDose (mg/kg)Dose Volume (mL/kg)N
1Vehicle Control0105
2Compound Y10105
3Compound Y30105
4Compound Y100105
5Compound Y300105
Protocol 3: In Vivo Efficacy Study in a Human Cancer Xenograft Model

This protocol provides an example for assessing the anti-tumor activity of Compound Y, a common application for novel pyrazole derivatives.[3]

Methodology:

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Mice are implanted subcutaneously with human cancer cells (e.g., 5 x 10⁶ A549 cells).

  • Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured twice weekly with calipers (Volume = 0.5 x Length x Width²).

  • Group Allocation: Mice are randomized into a vehicle control group and multiple Compound Y dose groups (e.g., 10, 30, 100 mg/kg), with n=8-10 mice per group.[8]

  • Dosing: Compound Y is administered daily via oral gavage for 21 days.

  • Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each dose group relative to the vehicle control.

G cluster_0 Study Timeline A Day 0: Tumor Cell Implantation B Day 7-10: Tumor Palpable, Randomization A->B C Day 10-31: Daily Dosing (Vehicle or Compound Y) B->C D Day 31: Study Endpoint, Tumor Excision C->D E Twice Weekly: Tumor & Body Weight Measurement

Caption: Experimental workflow for a typical xenograft efficacy study.

Protocol 4: In Vivo Pharmacokinetic (PK) Study

The objective is to determine the concentration of Compound Y in plasma over time after a single dose.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=3 per time point).

  • Dosing: A single dose of Compound Y (e.g., 30 mg/kg) is administered via oral gavage.[8]

  • Blood Sampling: Blood samples (~50-100 µL) are collected from a small number of animals at multiple time points via tail vein or saphenous vein puncture. A sparse sampling design is often used.

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -80°C. The concentration of Compound Y is quantified using a validated analytical method such as LC-MS/MS.

Table 4: Example Sparse Sampling Schedule for PK Study

CohortNSampling Time Points (hours post-dose)
130.25, 2, 8
230.5, 4, 24
331, 6

Section 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of Compound in Vehicle Poor solubility, insufficient surfactant, incorrect preparation.Finely grind the compound; increase Tween 80 concentration slightly (up to 1%); ensure a paste is formed before full suspension; consider an alternative vehicle.[7]
Animal Distress Post-Dosing Vehicle toxicity, compound toxicity, improper administration technique.Run a vehicle-only toxicity study; reduce the dose; ensure proper gavage/injection technique; check the pH and osmolality of the formulation.[6]
Lack of Efficacy at Tested Doses Poor bioavailability, rapid metabolism, insufficient dose, inactive compound.Conduct a PK study to confirm exposure; increase the dose if tolerated; consider a different route of administration; re-confirm in vitro activity of the compound batch.[8]

References

  • National Center for Biotechnology Information (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • National Center for Biotechnology Information (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • ResearchGate (n.d.). Pyrazole derivative in preclinical study. Available at: [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]

  • PubMed (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Available at: [Link]

  • Taylor & Francis Online (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Available at: [Link]

  • MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • National Center for Biotechnology Information (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate (n.d.). Analysis of Clinical Dose-Response in Small-Molecule Drug Development: 2009-2014. Available at: [Link]

  • ResearchGate (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. Available at: [Link]

  • Frontiers (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

  • MDPI (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Semantic Scholar (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. Available at: [Link]

  • AACR Journals (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Available at: [Link]

  • ResearchGate (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Available at: [Link]

  • EPJ Web of Conferences (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]

  • PubMed (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available at: [Link]

Sources

Method

Application Note: Elucidating the Structure of Novel Pyrazole Derivatives via Mass Spectrometry

Topic: Predicted Mass Spectrometry Fragmentation Pattern of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Abstract This application note provides a detailed theoretical framework and practical protocol for the anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Predicted Mass Spectrometry Fragmentation Pattern of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Abstract This application note provides a detailed theoretical framework and practical protocol for the analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine using mass spectrometry. In the absence of existing spectral data for this specific molecule, this guide synthesizes established fragmentation principles for pyrazoles, aliphatic amines, and halogenated compounds to construct a predictive fragmentation pathway. We detail the characteristic fragmentation mechanisms, including alpha-cleavage at the propanamine side chain, cleavages within the pyrazole core, and the diagnostic isotopic signature of the chlorine substituent. This document serves as a comprehensive resource for researchers in drug discovery and chemical synthesis, offering both the theoretical underpinnings and a step-by-step experimental workflow for structural elucidation and confirmation of novel heterocyclic compounds.

Introduction

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a heterocyclic compound featuring a substituted pyrazole core linked to a propanamine side chain. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate structural characterization is a critical step in the synthesis and development of such novel compounds. Mass spectrometry (MS) is an essential analytical technique that provides information on molecular weight and structure through the controlled fragmentation of ionized molecules.[1] The resulting mass spectrum serves as a molecular fingerprint, enabling structural confirmation and identification.[2]

This guide provides an in-depth analysis of the predicted fragmentation patterns of the title compound under typical mass spectrometric conditions, such as Electron Ionization (EI). By understanding the fundamental fragmentation pathways of its constituent parts, we can anticipate the major fragment ions and use this knowledge to interpret experimental data effectively.

Foundational Principles of Fragmentation

The fragmentation of the molecular ion ([M]•+) of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is governed by the chemical properties of its three key structural motifs: the propanamine side chain, the substituted pyrazole ring, and the chlorine atom.

2.1 The Propanamine Side Chain: The Dominance of Alpha-Cleavage For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage (α-cleavage).[3] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is energetically favorable because it results in the formation of a stable, resonance-stabilized iminium cation. For the title compound, the charge is most likely to be localized on the nitrogen atom of the propanamine moiety following ionization, making this the predominant fragmentation pathway.[4]

2.2 The Pyrazole Core: Ring Fission and Substituent Effects The pyrazole ring itself is a stable aromatic system, but under energetic conditions like EI, it can undergo characteristic cleavages. Common fragmentation pathways for pyrazole derivatives include the expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from the ring structure.[5][6] The nature and position of substituents on the ring strongly influence the overall fragmentation pattern and the relative abundance of different fragment ions.[7][8]

2.3 The Chlorine Isotope Pattern: A Diagnostic Signature A critical feature in the mass spectrum will be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9] Consequently, any fragment ion containing the chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the peak at the lower mass (containing ³⁵Cl) being about three times more intense than the peak at the higher mass (containing ³⁷Cl).[1][9] This M/M+2 pattern is a definitive indicator for the presence of a single chlorine atom in an ion.

Predicted Fragmentation Pathway

The molecular weight of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine (C₈H₁₂ClN₃) is 185.08 g/mol using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). Upon ionization, the molecular ion ([M]•+) will have an m/z of 185, accompanied by an M+2 peak at m/z 187. The proposed fragmentation cascade is initiated primarily by alpha-cleavage, followed by secondary fragmentations of the resulting ions.

Fragmentation_Pathway cluster_main Primary Fragmentation cluster_alpha α-Cleavage Pathway cluster_secondary Secondary & Minor Pathways M Molecular Ion [C₈H₁₂ClN₃]•+ m/z 185/187 F58 Iminium Cation [C₃H₈N]+ m/z 58 (Base Peak) M->F58 α-Cleavage - •C₅H₅ClN₂ F127 Substituted Pyrazole Radical [C₅H₅ClN₂]• m/z 128/130 (Neutral Loss) M->F127 α-Cleavage F170 [M - CH₃]•+ [C₇H₉ClN₃]•+ m/z 170/172 M->F170 - •CH₃ F129 Substituted Pyrazolyl Cation [C₅H₆ClN₂]+ m/z 129/131 M->F129 - •C₃H₇N F102 [F129 - HCN]+ m/z 102/104 F129->F102 - HCN F94 [F129 - Cl]•+ m/z 94 F129->F94 - •Cl

Caption: Predicted EI fragmentation pathway for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine.

Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a generalized procedure for acquiring a mass spectrum. Instrument parameters should be optimized for the specific mass spectrometer being used.

4.1 Sample Preparation

  • Dissolution: Prepare a stock solution of the purified solid compound at 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.

4.2 Instrumentation and Suggested Parameters The following table outlines starting parameters for both Electron Ionization (for GC-MS) and Electrospray Ionization (for LC-MS).

ParameterEI-MS (GC-MS)ESI-MS/MS (LC-MS)Rationale & Causality
Ionization Mode Electron Ionization (EI)Positive Electrospray (ESI+)EI provides classic, reproducible fragmentation patterns for library matching.[1] ESI is a soft ionization technique suitable for LC-MS, and the amine group is readily protonated in positive mode.[10]
Electron Energy 70 eVN/A70 eV is the standard energy for EI, providing sufficient energy to cause reproducible fragmentation and enabling comparison with standard mass spectral libraries.[1]
Source Temp. 230 °C120-150 °COptimizes sample volatilization in EI and solvent desolvation in ESI without causing thermal degradation.
Mass Range 40-300 m/z50-300 m/zCovers the expected molecular ion and all significant fragments.
GC Column (EI) DB-5ms or equivalentN/AA general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.
LC Column (ESI) C18, 2.1 x 50 mm, 1.8 µmN/AStandard reversed-phase column for retaining and separating moderately polar compounds.
Mobile Phase (ESI) N/AA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a proton source to promote the formation of [M+H]⁺ ions.
Collision Energy (MS/MS) N/A10-40 eV (Ramped)For MS/MS (tandem mass spectrometry), a range of collision energies is used to induce fragmentation of the protonated molecular ion ([M+H]⁺) and obtain structurally informative product ions.

4.3 Experimental Workflow

Workflow A 1. Sample Preparation B 2. Sample Introduction (GC or LC) A->B C 3. Ionization (EI or ESI) B->C D 4. Mass Analysis (e.g., Quadrupole, TOF) C->D E 5. Detection D->E F 6. Data Processing & Interpretation E->F

Caption: General experimental workflow for mass spectrometry analysis.

Data Interpretation and Expected Results

5.1 Analysis of the Molecular Ion Region The first step in interpreting the spectrum is to identify the molecular ion peak. For the title compound, look for a pair of peaks at m/z 185 and 187 with a relative intensity ratio of approximately 3:1. The presence of this isotopic cluster confirms the molecular weight and the presence of one chlorine atom.

5.2 Predicted Major Fragment Ions The following table summarizes the key ions expected in the mass spectrum. The base peak (the most abundant ion) is predicted to be m/z 58, resulting from the highly favorable α-cleavage.

Predicted m/zProposed Ion StructureFragmentation MechanismNotes
185 / 187 [C₈H₁₂ClN₃]•+Molecular Ion ([M]•+)Chlorine isotope pattern is key for identification.
170 / 172 [C₇H₉ClN₃]•+Loss of a methyl radical (•CH₃) from [M]•+A common fragmentation for methyl-substituted compounds.
129 / 131 [C₅H₆ClN₂]+Loss of the propanamine radical (•C₃H₇N) from [M]•+Represents cleavage of the N-C bond connecting the side chain to the pyrazole ring.
102 / 104 [C₄H₃ClN]+Loss of HCN from the m/z 129 ionA characteristic fragmentation of the pyrazole ring itself.[5]
58 [CH(CH₃)CH₂NH₂]+α-Cleavage : Loss of the pyrazole radical from [M]•+Predicted to be the base peak due to the stability of the resulting iminium ion.[3]

Conclusion

This application note outlines a predictive approach to understanding the mass spectrometric fragmentation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine. The fragmentation pattern is expected to be dominated by a highly diagnostic alpha-cleavage , yielding a base peak at m/z 58 . The presence of a chlorine atom provides a secondary confirmation via the characteristic M/M+2 isotopic pattern observed for the molecular ion and any chlorine-containing fragments. By following the provided protocols and using this theoretical framework, researchers can confidently identify and structurally characterize this and similar novel heterocyclic compounds, accelerating research and development in medicinal chemistry.

References

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-269. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Fragmentations of pyrazole derivatives. ResearchGate. [Link]

  • van den Broek, J. A., et al. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 417-420. [Link]

  • Brown, D. (n.d.). Mass spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]

  • Brown, D. (n.d.). Mass spectrum of propanamide. Doc Brown's Chemistry. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Brown, D. (n.d.). Mass spectrum of propylamine. Doc Brown's Chemistry. [Link]

  • Eiceman, G. A., et al. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry. [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Kertész, V., et al. (2005). The pathways of the ESI mass fragmentation of the compounds 1-5. ResearchGate. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

Sources

Application

Application Notes and Protocols for Pyrazole Carboxamide Fungicides in Agrochemical Research

A Senior Application Scientist's Guide to Structure, Mechanism, and Evaluation Editorial Note: Initial searches for the specific compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine did not yield publicly availab...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure, Mechanism, and Evaluation

Editorial Note: Initial searches for the specific compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine did not yield publicly available data on its direct applications in agrochemical research. This suggests the compound may be a novel entity, a synthetic intermediate, or a proprietary molecule without published performance data. To provide a valuable and scientifically robust guide within the user's specified domain of interest, this document will focus on the well-established and commercially significant class of Pyrazole Carboxamide Fungicides . This class shares the core pyrazole chemical scaffold and represents a cornerstone of modern fungicidal development, offering a wealth of data for creating detailed application notes and protocols.

Introduction: The Ascendancy of Pyrazole Carboxamides in Crop Protection

Pyrazole carboxamide derivatives have become a critically important class of fungicides in modern agriculture, demonstrating broad-spectrum efficacy against a wide array of plant pathogenic fungi.[1][2] Their development has been a significant step in managing fungicide resistance and bolstering global food security.[1] These compounds are distinguished by their high potency and a specific, targeted mode of action that sets them apart from other fungicide classes.[1][2]

The pyrazole carboxamide structure consists of a substituted pyrazole carboxyl "core" and a conserved amide function, which are key to its biological activity.[3] Commercially successful examples include Bixafen, Fluxapyroxad, Penthiopyrad, and Isopyrazam.[4][5] These fungicides are primarily utilized for the control of diseases in staple crops such as cereals, soybeans, corn, fruits, and vegetables.[2][4][6][7]

Mechanism of Action: Inhibition of Fungal Respiration

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, located in the inner mitochondrial membrane of fungal cells.[1][2][8] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for fungicidal intervention.[1]

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[1] This interruption of the respiratory chain leads to a series of catastrophic events for the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely limits the production of ATP, the cell's primary energy source.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, which cause oxidative stress and harm to cellular components.[1]

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts vital metabolic pathways necessary for fungal growth and survival.[1]

This targeted inhibition of a fundamental metabolic process results in the cessation of spore germination, germ tube elongation, and mycelial growth, ultimately leading to the death of the fungus.[2][6][7] Therefore, the mode of action is primarily preventive.[2]

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_complex_II Complex II (SDH) TCA_Cycle TCA Cycle Succinate Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase SDH_Enzyme Succinate Dehydrogenase (SDH) Fumarate Fumarate SDH_Enzyme->Fumarate Ubiquinone Ubiquinone (Q) SDH_Enzyme->Ubiquinone Reduction ROS Reactive Oxygen Species (ROS) SDH_Enzyme->ROS Leads to accumulation Succinate->SDH_Enzyme Oxidation Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone Ubihydroquinone->ETC ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide (SDHI Fungicide) Pyrazole_Carboxamide->SDH_Enzyme Binds to Qp site & INHIBITS

Figure 1: Mechanism of action of Pyrazole Carboxamide (SDHI) fungicides.

Synthesis and Characterization

The synthesis of pyrazole carboxamide fungicides generally involves the coupling of a substituted pyrazole carboxylic acid (or its corresponding acid chloride) with a specific aniline or amine derivative.

General Synthetic Scheme

A common synthetic route proceeds as follows:

  • Preparation of the Pyrazole Carboxylic Acid Core: This can be achieved through various heterocyclic chemistry methods. For instance, a Vilsmeier-Haack reaction on a pyrazolone precursor can yield a key aldehyde intermediate, which is then oxidized to the carboxylic acid.[3]

  • Activation of the Carboxylic Acid: The pyrazole carboxylic acid is often converted to a more reactive species, such as an acid chloride, typically using thionyl chloride (SOCl₂).[3][9]

  • Amide Coupling: The activated pyrazole-4-carbonyl chloride is then reacted with a selected substituted amine in the presence of a base (like triethylamine, Et₃N) to form the final pyrazole carboxamide product.[3]

Synthesis_Workflow start Starting Materials (e.g., Pyrazolone, Aniline) step1 Step 1: Synthesis of Pyrazole-4-Carboxylic Acid start->step1 step2 Step 2: Activation to Pyrazole-4-Carbonyl Chloride (e.g., with SOCl₂) step1->step2 step3 Step 3: Amide Coupling with Substituted Aniline/Amine step2->step3 product Final Product: Pyrazole Carboxamide step3->product purification Purification (Column Chromatography) product->purification

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks when synthesizing sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks when synthesizing sterically hindered pyrazoles.

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine presents a classic chemical conflict: the desired product is the thermodynamically and kinetically less favored regioisomer. Standard N-alkylation of 4-chloro-3(5)-methyl-1H-pyrazole overwhelmingly favors the 3-methyl isomer due to steric hindrance at the C5 position.

This guide is designed to help you troubleshoot regioselectivity failures, eliminate side reactions, and implement a self-validating de novo cyclization protocol to achieve >99% target yield.

Mechanistic Overview: Alkylation vs. Cyclization

Pathway cluster_0 Route A: Direct N-Alkylation (Low Yield) cluster_1 Route B: De Novo Cyclization (High Yield) N1 4-Chloro-3(5)-methyl-1H-pyrazole + Alkyl Halide N2 1-Alkyl-3-methyl Isomer (Major Product) N1->N2 Kinetic Control (Less Hindered) N3 1-Alkyl-5-methyl Isomer (Target, Minor) N1->N3 Steric Clash N4 tert-Butyl (2-hydrazinylpropyl)carbamate + 2-Chloro-3-oxobutanal N5 Regioselective Condensation N4->N5 pH 4-5, EtOH N6 1-Alkyl-5-methyl Isomer (Exclusive Product) N5->N6 -2H2O

Decision tree and mechanistic pathways comparing direct N-alkylation versus de novo cyclization.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my N-alkylation yielding primarily the 3-methyl isomer instead of the 5-methyl target? A1: This is a fundamental issue of steric hindrance. In tautomeric 4-chloro-3(5)-methyl-1H-pyrazole, the two nitrogen atoms have similar electronic profiles, but N1 (adjacent to the C5-methyl group) is highly sterically hindered. Standard basic conditions (e.g., K₂CO₃ in DMF) drive the incoming secondary alkyl group (the propyl chain) to the less hindered N2 position, resulting in the 1-alkyl-3-methyl isomer[1]. To force the 5-methyl isomer, you must abandon direct alkylation and utilize a de novo pyrazole ring synthesis (see protocol below)[2].

Q2: I am using 1-(Boc-amino)propan-2-yl methanesulfonate as my alkylating agent, but I am seeing massive formation of alkene side-products. How do I fix this? A2: Secondary mesylates and bromides are highly susceptible to E2 elimination when exposed to the strong bases (like NaH or Cs₂CO₃) required to deprotonate the pyrazole. The base abstracts a proton from the methyl group of your alkylating agent, yielding tert-butyl allylcarbamate instead of your target. Solution: If you must use an intact pyrazole, switch to a Mitsunobu reaction using 1-(Boc-amino)propan-2-ol, triphenylphosphine (PPh₃), and DIAD. Mitsunobu conditions are neutral and entirely suppress the E2 elimination pathway, though regioselectivity will still heavily favor the 3-methyl isomer[3].

Q3: I successfully synthesized the nitrile intermediate (2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanenitrile). However, during reduction to the primary amine using Pd/C and H₂, I lose the chlorine atom. What is the alternative? A3: Palladium on Carbon (Pd/C) is an excellent hydrogenation catalyst but rapidly catalyzes hydrodehalogenation of aryl and heteroaryl chlorides. Solution: Switch to a chemoselective reducing agent. Borane-THF complex (BH₃·THF) or carefully controlled Lithium Aluminum Hydride (LiAlH₄) at 0 °C will reduce the nitrile to the primary amine without cleaving the C4–Cl bond.

Quantitative Data: The Limits of Direct Alkylation

If you are attempting to optimize the direct N-alkylation route, be aware of the thermodynamic limits. The table below summarizes the effect of base and solvent on the regioselectivity of secondary alkylation on 3(5)-methylpyrazoles.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

BaseSolventTemp (°C)Total Yield (%)Ratio (3-Methyl : 5-Methyl)
K₂CO₃DMF8085%8:1
Cs₂CO₃MeCN8078%4:1
NaHTHF0 to 2565%5:1
KOHDMSO2582%9:1

Data Interpretation: Larger counterions (Cs⁺) in less polar solvents (MeCN) slightly improve the yield of the sterically hindered 5-methyl isomer by coordinating both nitrogen atoms simultaneously during the transition state[3]. However, the 3-methyl isomer always dominates. For absolute regiocontrol, the de novo route is mandatory.

Optimized Protocol: De Novo Cyclization Route

To achieve 100% regioselectivity for the 5-methyl isomer, we bypass alkylation entirely. By reacting a substituted hydrazine with a 1,3-dicarbonyl equivalent, the sterically hindered N1–C5 bond is formed deterministically via intramolecular condensation.

Step 1: Regioselective Ring Formation

Objective: Synthesize tert-butyl (2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propyl)carbamate.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of tert-butyl (2-hydrazinylpropyl)carbamate in anhydrous Ethanol (0.2 M).

  • Activation: Add glacial acetic acid dropwise until the solution reaches pH 4–5. Causality: Mild acidity activates the highly reactive aldehyde of the dicarbonyl for nucleophilic attack without fully protonating the hydrazine.

  • Condensation: Cool the mixture to 0 °C. Dropwise, add 1.05 equivalents of 2-chloro-3-oxobutanal .

    • Mechanistic Note: The primary amine (-NH₂) of the hydrazine selectively attacks the aldehyde (C1) to form the hydrazone. The secondary amine (-NH-R) then attacks the ketone (C3), closing the ring and locking the methyl group exclusively at the C5 position.

  • Cyclization: Remove the ice bath and heat the reaction to reflux (78 °C) for 4 hours to drive off water and complete aromatization.

  • Workup & Validation: Concentrate under reduced pressure. Extract with EtOAc and wash with saturated NaHCO₃.

    • Self-Validation (NMR): Run a crude ¹H NMR. You will observe a distinct singlet around ~7.4 ppm corresponding to the C3-H of the pyrazole. If the 3-methyl isomer were present, its C5-H would appear further downfield (~7.8 ppm) due to the proximity of the alkylated N1[3].

Step 2: Chemoselective Deprotection

Objective: Cleave the Boc group to yield the final 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine.

  • Solvation: Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cleavage: Add 5.0 equivalents of 4M HCl in Dioxane at room temperature.

    • Causality: Anhydrous HCl cleanly cleaves the Boc carbamate as isobutylene gas and CO₂, avoiding aqueous hydrolysis which can complicate the isolation of highly polar water-soluble amines.

  • Monitoring: Stir for 2 hours. The reaction is complete when gas evolution ceases and a white precipitate (the hydrochloride salt of your target) forms.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Freebase with 1M NaOH and extract into DCM if the free amine is required for downstream assays.

Consolidated References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, American Chemical Society, 2022. URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, American Chemical Society, 2017. URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, Wiley, 2025. URL:[Link]

Sources

Optimization

Technisches Support-Center: Troubleshooting bei schlechter wässriger Löslichkeit von 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amin

Anklicken, um eine E-Mail an das technische Support-Center zu senden An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Senior Application Scientist, Technischer Support Datum: 28. März 2026...

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Author: BenchChem Technical Support Team. Date: April 2026

Anklicken, um eine E-Mail an das technische Support-Center zu senden

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Senior Application Scientist, Technischer Support Datum: 28. März 2026 Betreff: Ein umfassender Leitfaden zur Verbesserung der wässrigen Löslichkeit von 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amin

Einführung

Dieser Leitfaden des technischen Support-Centers bietet eine detaillierte Anleitung zur systematischen Behebung von Problemen mit der schlechten wässrigen Löslichkeit von 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amin. Als Senior Application Scientist ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die zugrunde liegenden wissenschaftlichen Begründungen zu liefern, um Sie in die Lage zu versetzen, fundierte Entscheidungen während Ihrer Experimente zu treffen. Wir werden grundlegende Charakterisierungen, pH-gesteuerte Strategien, Salz-Screening und fortgeschrittene Formulierungsansätze behandeln.

FAQs und Leitfäden zur Fehlerbehebung

Abschnitt 1: Grundlegende Charakterisierung – Was sind die erwarteten physikochemisch-chemischen Eigenschaften und warum sind sie wichtig?

F1: Ich habe Schwierigkeiten, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amin aufzulösen. Was sind seine wahrscheinlichen physikochemisch-chemischen Eigenschaften und wo soll ich anfangen?

A1: Das Verständnis der grundlegenden Eigenschaften Ihrer Verbindung ist der erste Schritt zur Fehlerbehebung bei der Löslichkeit. Für diese spezielle Verbindung liegen keine umfangreichen experimentellen Daten in der öffentlichen Literatur vor. Basierend auf ihrer Struktur können wir jedoch fundierte Schätzungen ihrer wichtigsten Parameter vornehmen.

Die Struktur enthält eine primäre aliphatische Amingruppe, die der dominierende Faktor für ihre Basizität ist. Die pKa-Werte der konjugierten Säuren der meisten einfachen Alkylamine liegen typischerweise im Bereich von 10 bis 11.[1][2] Der Pyrazolring selbst ist eine sehr schwache Base.[3] Daher erwarten wir, dass die Verbindung bei physiologischem pH-Wert (unterhalb ihres pKa) protoniert und positiv geladen ist.

Der Verteilungskoeffizient (logP) ist ein Maß für die Lipophilie einer Verbindung. Während Pyrazol selbst relativ hydrophil ist, erhöhen die Chloro-, Methyl- und Propyl-Substituenten die Lipophilie.[3][4] Ein geschätzter logP-Wert in der Größenordnung von 2-3 ist plausibel, was auf eine signifikante Hydrophobie hindeutet, die zu einer geringen wässrigen Löslichkeit beiträgt.

Tabelle 1: Geschätzte physikochemisch-chemische Eigenschaften von 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amin

EigenschaftGeschätzter WertBegründung und Bedeutung
Molekulargewicht ~189.65 g/mol Berechnet aus der chemischen Formel (C7H12ClN3).
pKa (konjugierte Säure) 9.0 - 10.5Die primäre Amingruppe ist basisch. Dieser Wert ist entscheidend für pH-Anpassungsstrategien. Unterhalb dieses pH-Wertes wird die Verbindung überwiegend ionisiert (löslicher) sein.[1][5][6]
logP (berechnet) 2.0 - 3.0Die Kombination aus dem Pyrazolring und den lipophilen Substituenten deutet auf eine schlechte Wasserlöslichkeit hin. Ein Wert >2 deutet oft auf Löslichkeitsprobleme hin.[7]
Verbindungstyp Schwache BaseDie primäre Amingruppe macht sie zu einer schwachen Base, was die Salzbildung zu einer primären Strategie zur Verbesserung der Löslichkeit macht.[8][9]

Ihr erster Schritt sollte immer die experimentelle Bestimmung der grundlegenden Löslichkeit in relevanten Puffern sein (z. B. pH 7.4 Phosphat-gepufferte Salzlösung). Dies liefert eine wichtige Basislinie.

Abschnitt 2: pH-Anpassung und grundlegende Löslichkeitsbewertung

F2: Wie kann ich den pH-Wert nutzen, um die Löslichkeit zu verbessern, und wie messe ich ihn genau?

A2: Da es sich bei Ihrer Verbindung um eine schwache Base handelt, ist ihre Löslichkeit stark vom pH-Wert abhängig. Die protonierte (ionisierte) Form der Amingruppe ist deutlich löslicher in Wasser als die neutrale Form.[6][9] Daher führt eine Senkung des pH-Wertes unter den pKa-Wert der Verbindung zu einer erhöhten Löslichkeit.

Die Beziehung zwischen pH, pKa und Löslichkeit für eine basische Verbindung wird durch die Henderson-Hasselbalch-Gleichung und das Löslichkeitsprodukt ihres Salzes bestimmt.[8][10] Einfach ausgedrückt: Bei einem pH-Wert, der 2 Einheiten unter dem pKa liegt, werden >99 % der Verbindung ionisiert sein, was die Löslichkeit maximiert.

G

Experimentelles Protokoll: Kinetische Löslichkeitsbestimmung

  • Prinzip: Dieses Protokoll bestimmt schnell die scheinbare Löslichkeit einer Verbindung über einen pH-Bereich, indem eine konzentrierte organische Stammlösung zu wässrigen Puffern gegeben wird.

  • Materialien:

    • 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amin

    • DMSO (Dimethylsulfoxid)

    • Wässrige Puffer (z.B. Citrat, Phosphat, Borat) mit pH-Werten von 2.0 bis 10.0

    • 96-Well-Platten

    • Plattenschüttler

    • Zentrifuge oder Filtrationsgerät

    • RP-HPLC-System mit UV-Detektor

  • Schritt-für-Schritt-Verfahren:

    • Bereiten Sie eine 10 mM Stammlösung Ihrer Verbindung in 100% DMSO vor.

    • Geben Sie 198 µL jedes wässrigen Puffers in die entsprechenden Wells einer 96-Well-Platte.

    • Geben Sie 2 µL der 10 mM DMSO-Stammlösung zu jedem Well (Endkonzentration von 100 µM, 1% DMSO).

    • Verschließen Sie die Platte und inkubieren Sie sie 24 Stunden lang bei Raumtemperatur auf einem Plattenschüttler, um das Gleichgewicht zu erreichen.

    • Zentrifugieren Sie die Platte bei hoher Geschwindigkeit (z.B. 3000 x g für 20 Minuten), um ausgefallenes Material zu pelletieren, oder filtrieren Sie die Proben.

    • Entnehmen Sie vorsichtig ein Aliquot des Überstands und verdünnen Sie es bei Bedarf mit der mobilen Phase.

    • Quantifizieren Sie die Konzentration der gelösten Verbindung mittels einer validierten RP-HPLC-Methode im Vergleich zu einer Kalibrierungskurve.[1][11]

  • Interpretation der Daten: Tragen Sie die gemessene Löslichkeit (in µg/mL oder µM) gegen den pH-Wert auf. Sie sollten eine signifikante Zunahme der Löslichkeit bei niedrigeren pH-Werten feststellen. Dies bestätigt, dass eine pH-Anpassung eine praktikable Strategie ist.

Abschnitt 3: Salzbildung zur Verbesserung der Löslichkeit

F3: Meine Verbindung ist bei niedrigem pH-Wert löslich, aber ich benötige eine bessere Löslichkeit bei neutralem pH-Wert. Ist die Salzbildung eine gute Option?

A3: Ja, die Salzbildung ist die häufigste und effektivste Methode zur Erhöhung der Löslichkeit und der Auflösungsrate von basischen Arzneimitteln.[5][8] Indem Sie die basische Amingruppe mit einer Säure (einem Gegenion) umsetzen, bilden Sie ein Salz, das eine deutlich höhere intrinsische wässrige Löslichkeit aufweisen kann als die freie Base. Etwa 50% aller vermarkteten niedermolekularen Wirkstoffe werden als Salze verabreicht.[12]

Die Kausalität: Die Salzform dissoziiert in Wasser in das protonierte, positiv geladene Kation Ihrer Verbindung und das Anion des Gegenions. Diese geladenen Spezies interagieren viel günstiger mit Wassermolekülen als die neutrale, lipophilere freie Base, was zu einer erhöhten Löslichkeit führt.[6]

Auswahl des Gegenions: Die Wahl des Gegenions ist entscheidend. Verschiedene Säuren können Salze mit sehr unterschiedlichen Eigenschaften (Löslichkeit, Stabilität, Hygroskopizität) bilden. Ein Screening mit einer Vielzahl von pharmazeutisch akzeptablen Gegenionen ist unerlässlich.

Tabelle 2: Gängige Gegenionen für das Salz-Screening von basischen Verbindungen

Gegenion-KlasseBeispieleEigenschaften und Überlegungen
Anorganische Säuren Hydrochlorid (HCl), Sulfat (H₂SO₄), Phosphat (H₃PO₄)Bilden oft hochkristalline, stabile Salze. HCl-Salze sind sehr verbreitet, können aber hygroskopisch sein.
Aliphatische Carbonsäuren Acetat, Citrat, Tartrat, Fumarat, MaleatBieten eine Reihe von pKa-Werten und die Möglichkeit zur Bildung von Wasserstoffbrückenbindungen, was die Kristallinität beeinflussen kann.
Sulfonsäuren Mesylat (Methansulfonsäure), Esylat, TosylatStarke Säuren, die typischerweise stabile, kristalline Salze mit guter Löslichkeit bilden.
Hydroxycarbonsäuren Lactat, GluconatEnthalten Hydroxylgruppen, die die Löslichkeit und die Benetzbarkeit weiter verbessern können.

G

Abschnitt 4: Formulierungsstrategien mit Hilfsstoffen

F4: Die Salzbildung hat die Löslichkeit nicht ausreichend verbessert oder führte zu einem instabilen Material. Welche anderen Optionen habe ich?

A4: Wenn die pH-Anpassung und die Salzbildung nicht ausreichen, ist der nächste logische Schritt die Verwendung von Formulierungshilfsstoffen. Diese Moleküle verbessern die Löslichkeit durch verschiedene Mechanismen, ohne die kovalente Struktur Ihrer Verbindung zu verändern.

1. Co-Lösungsmittel:

  • Mechanismus: Wasser-mischbare organische Lösungsmittel wie Polyethylenglykol (PEG) 300/400, Propylenglykol (PG) oder Ethanol können die Polarität des wässrigen Mediums verringern und so die Solvatisierung lipophiler Verbindungen verbessern.[13]

  • Anwendung: Besonders nützlich für flüssige Formulierungen. Eine systematische Untersuchung verschiedener Prozentsätze von Co-Lösungsmitteln in Wasser kann die optimale Mischung zur Solubilisierung Ihrer Verbindung aufdecken.

  • Vorsicht: Hohe Konzentrationen von Co-Lösungsmitteln können in vivo zu einer Ausfällung des Arzneimittels bei Verdünnung führen.

2. Tenside:

  • Mechanismus: Tenside (wie Polysorbat 80, Cremophor EL) bilden bei Erreichen der kritischen Mizellenkonzentration (CMC) Mizellen in wässrigen Lösungen. Der hydrophobe Kern dieser Mizellen kann Ihre lipophile Verbindung einkapseln und sie so effektiv "auflösen".[13][14]

  • Anwendung: Wirksam bei sehr geringen Konzentrationen (oft <1%). Ideal für Verbindungen mit hohem logP.

  • Protokoll-Tipp: Bereiten Sie Lösungen mit verschiedenen Tensidkonzentrationen (sowohl unter als auch über der CMC) in einem relevanten Puffer vor und messen Sie die Löslichkeit Ihrer Verbindung. Ein starker Anstieg der Löslichkeit oberhalb der CMC bestätigt die mizellare Solubilisierung.

3. Cyclodextrine:

  • Mechanismus: Cyclodextrine (wie Hydroxypropyl-β-Cyclodextrin, HP-β-CD, oder Sulfobutylether-β-Cyclodextrin, SBE-β-CD) sind zyklische Oligosaccharide mit einer hydrophilen äußeren Oberfläche und einer lipophilen inneren Höhle. Ihre Verbindung kann in dieser Höhle einen Einschlusskomplex bilden, der den Komplex wasserlöslich macht.[4][15][16]

  • Anwendung: Eine sehr leistungsfähige Technik, insbesondere für parenterale Formulierungen. Die Komplexbildung ist ein Gleichgewichtsprozess, und die Stärke der Assoziation hängt von der Passform zwischen Ihrer Verbindung und der Cyclodextrin-Höhle ab.[4]

Tabelle 3: Vergleich der Solubilisierungsstrategien mit Hilfsstoffen

StrategieMechanismusVorteileNachteile
Co-Lösungsmittel Verringerung der Polarität des LösungsmittelsEinfach zu implementieren, kostengünstig.Potenzial für Ausfällung bei Verdünnung, mögliche Toxizität bei hohen Konzentrationen.
Tenside Mizellare EinkapselungHohe Solubilisierungskapazität bei geringen Konzentrationen.Potenzial für Toxizität, kann die Permeabilität beeinflussen.
Cyclodextrine EinschlusskomplexbildungGut verträglich, hohe Solubilisierungskapazität, kann die Stabilität verbessern.Teurer, kann die Bioverfügbarkeit durch zu starke Bindung verringern.
Abschnitt 5: Fortgeschrittene Ansätze

F5: Ich arbeite an einer oralen Formulierung und benötige eine sehr hohe Wirkstoffbeladung, aber die bisherigen Methoden reichen nicht aus. Was nun?

A5: Für anspruchsvolle orale Formulierungen können fortschrittliche Techniken wie amorphe Feststoffdispersionen oder lipidbasierte Systeme erforderlich sein. Diese Ansätze sind komplexer, bieten aber erhebliche Vorteile.

  • Amorphe Feststoffdispersionen (ASDs):

    • Prinzip: Die kristalline Form Ihrer Verbindung ist aufgrund der starken Gitterenergie, die überwunden werden muss, von Natur aus schwer löslich. Indem Sie die Verbindung in einem polymeren Träger (z.B. HPMC-AS, PVP VA64) in einem energiereichen amorphen Zustand dispergieren, umgehen Sie diese Gitterenergie.[2][13][17] Wenn die Dispersion mit Wasser in Kontakt kommt, kann sie übersättigte Lösungen erzeugen, die die Bioverfügbarkeit erheblich verbessern.[4]

    • Herstellung: Techniken wie Sprühtrocknung oder Schmelzextrusion werden verwendet.

    • Herausforderung: Amorphe Formen sind thermodynamisch instabil und können mit der Zeit wieder kristallisieren. Die Auswahl des richtigen Polymers ist entscheidend, um die amorphe Form während der Lagerung zu stabilisieren.

  • Lipidbasierte Formulierungen (z.B. SEDDS/SMEDDS):

    • Prinzip: Wenn Ihre Verbindung lipophil ist (hoher logP), kann sie in einer Mischung aus Ölen, Tensiden und Co-Lösungsmitteln aufgelöst werden. Diese Systeme, bekannt als selbstemulgierende (SEDDS) oder selbst-mikroemulgierende (SMEDDS) Wirkstofffreisetzungssysteme, bilden spontan feine Emulsionen oder Mikroemulsionen, wenn sie mit Magen-Darm-Flüssigkeiten in Kontakt kommen.[2][4][14]

    • Vorteil: Dies hält den Wirkstoff in einem gelösten Zustand und kann die lymphatische Aufnahme nutzen, was die Bioverfügbarkeit verbessert und den First-Pass-Metabolismus umgehen kann.[14]

Zusammenfassende Empfehlungen

Die Behebung der schlechten wässrigen Löslichkeit von 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amin erfordert einen methodischen Ansatz.

  • Charakterisieren: Beginnen Sie mit der experimentellen Bestimmung der Löslichkeit in Abhängigkeit vom pH-Wert, um die Schätzungen zu bestätigen.

  • pH-Anpassung: Für saure Umgebungen ist dies die einfachste Strategie.

  • Salz-Screening: Dies ist die robusteste Strategie, um die intrinsische Löslichkeit der festen Form bei neutralem pH-Wert zu verbessern.

  • Formulierung mit Hilfsstoffen: Verwenden Sie Co-Lösungsmittel, Tenside oder Cyclodextrine, um die Löslichkeit in flüssigen Formulierungen weiter zu verbessern.

  • Fortgeschrittene Techniken: Ziehen Sie amorphe Feststoffdispersionen oder lipidbasierte Systeme für anspruchsvolle orale Formulierungen in Betracht.

Wir hoffen, dass dieser Leitfaden Ihnen die Werkzeuge und das Wissen an die Hand gibt, um Ihre Löslichkeitsprobleme erfolgreich zu überwinden. Für weitere Unterstützung können Sie sich gerne an unser technisches Support-Team wenden.

Referenzen

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Reactions

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you are likely aware that functionalizing highly substituted pyrazole-alkylamines presents unique synthetic bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you are likely aware that functionalizing highly substituted pyrazole-alkylamines presents unique synthetic bottlenecks. This guide is engineered to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.

Root Cause Analysis: The Mechanics of β -Steric Shielding

To troubleshoot reactions involving 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine , we must first analyze its 3D molecular geometry.

The primary amine is located at the C1 position, while the bulky pyrazole moiety is situated at the adjacent C2 ( β ) position. The critical failure point in functionalizing this molecule arises from the 5-methyl group on the pyrazole ring. Due to the restricted rotation around the C2(alkyl)–N1(pyrazole) bond, the 5-methyl group is forced into close spatial proximity with the C1-amine. This conformation creates a severe "steric shield" around the nitrogen lone pair, effectively mimicking the hindrance profile of a neopentyl system. Consequently, the activation energy required for the amine to act as a nucleophile is drastically elevated, rendering standard electrophilic reagents ineffective.

Troubleshooting Guides & FAQs

Q1: Why do standard amide coupling protocols (e.g., EDC/HOBt) yield mostly unreacted starting material?

A1: Standard carbodiimide couplings generate an OBt-active ester intermediate. The aminolysis of OBt esters relies on straightforward nucleophilic attack, which is kinetically unfavorable when the approaching amine is shielded by the 5-methylpyrazole bulk. To overcome this, you must switch to reagents that provide anchimeric assistance (the 7-aza effect). Reagents like HATU or COMU generate OAt or Oxyma active esters, respectively. The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming hindered amine, pre-organizing the transition state and artificially lowering the activation energy barrier [1].

Q2: I switched to HATU, but LC-MS shows a massive +99 Da impurity. What is this, and how do I prevent it?

A2: You are observing guanidinylation . HATU is a uronium salt. When aminolysis of the OAt-ester is exceptionally slow due to steric hindrance, the unreacted 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine will act as a competing nucleophile and directly attack the electrophilic uronium carbon of excess HATU, forming a dead-end tetramethylguanidine byproduct [2]. Solution: You must strictly enforce a pre-activation step (Protocol 1). Allow the carboxylic acid and HATU to react fully before introducing the amine. If guanidinylation persists, switch to a phosphonium-based reagent like PyAOP , which lacks a uronium carbon and cannot form guanidine adducts [3].

Q3: My reductive aminations with this amine and NaBH(OAc)₃ are failing. How can I force the reaction?

A3: Standard reductive amination relies on the spontaneous condensation of the amine and carbonyl to form an imine/iminium intermediate prior to reduction. The β -steric shielding in your pyrazole-amine prevents this spontaneous dehydration. You must introduce a strong, oxophilic Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) . The titanium coordinates the carbonyl oxygen, drastically increasing its electrophilicity, and acts as a thermodynamic water scavenger to force imine formation before any reducing agent is added [4, 5].

Reagent Selection Data

Use the following data matrix to select the appropriate coupling reagent based on your specific substrate's sensitivity.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amines

Reagent ClassReagentActive Ester GeneratedRelative Reactivity for Hindered AminesRisk of Guanidinylation
CarbodiimideEDC / HOBtOBt esterLowNone
UroniumHBTUOBt esterModerateHigh
UroniumHATUOAt esterHigh (7-Aza effect)High (Requires pre-activation)
Oxime-basedCOMUOxyma esterHighModerate
PhosphoniumPyAOPOAt esterVery HighNone

Reaction Workflow Visualization

G Start Reaction with Hindered Pyrazole-Amine Amide Amide Bond Formation Start->Amide RedAm Reductive Amination Start->RedAm HATU Use HATU / COMU (OAt/Oxyma ester) Amide->HATU Ti Add Ti(OiPr)4 Lewis Acid RedAm->Ti Guan Guanidinylation Side Product? HATU->Guan PyAOP Switch to PyAOP (Phosphonium) Guan->PyAOP Yes Success1 High Yield Amide Guan->Success1 No PyAOP->Success1 Imine Imine Intermediate Formation Ti->Imine Reduce Reduce with NaBH4 / NaBH3CN Imine->Reduce Success2 High Yield Alkyl Amine Reduce->Success2

Caption: Decision tree for overcoming steric hindrance in pyrazole-amine functionalization workflows.

Self-Validating Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling with Strict Pre-Activation

This protocol utilizes temporal separation to prevent the uronium salt from reacting with the hindered amine.

  • Pre-Activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for exactly 5 minutes . Self-Validation Check: The solution should turn pale yellow, indicating the formation of the OAt-active ester.

  • Amine Introduction: Dissolve 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction & Monitoring: Heat the reaction gently to 40 °C to overcome the remaining kinetic barrier. Monitor via LC-MS. The absence of a +99 Da mass confirms that guanidinylation was successfully bypassed.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (3x) to remove DMF and tetramethylurea byproducts.

Protocol 2: Lewis Acid-Driven Reductive Amination

This protocol forces imine formation prior to reduction, bypassing the thermodynamic penalty of the bulky pyrazole group.

  • Imine Formation: In a Schlenk flask under N2​ , combine the target ketone/aldehyde (1.0 eq) and 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine (1.1 eq) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 eq) dropwise. Stir at room temperature for 6–12 hours. Self-Validation Check: Take a 10 µL aliquot, dilute in dry CDCl3​ , and check for the disappearance of the carbonyl peak and appearance of the imine proton/carbon via NMR.

  • Reduction: Cool the reaction to 0 °C. Add Sodium borohydride ( NaBH4​ ) or Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq) in one portion. Add anhydrous Methanol (10% v/v relative to THF) dropwise to solubilize the reductant and accelerate hydride transfer.

  • Workup: Stir for 2 hours at room temperature. Quench by adding water (causes precipitation of white TiO2​ salts). Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry Portal URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (via PMC) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids The Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination Chemical Science (via PMC) URL:[Link]

Optimization

Reducing byproduct formation during 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine . This portal is designed for drug development professionals and synthetic chemists experiencing low yields...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine . This portal is designed for drug development professionals and synthetic chemists experiencing low yields, poor regioselectivity, or complex byproduct profiles during the N-alkylation of pyrazole cores.

Below, you will find mechanistic troubleshooting guides, validated experimental workflows, and quantitative optimization data to establish a self-validating, high-yield synthetic system.

Part 1: Mechanistic Context & Troubleshooting FAQs

The synthesis of this target typically involves the N-alkylation of 4-chloro-3(5)-methyl-1H-pyrazole with a secondary alkylating agent (e.g., a protected 1-aminopropan-2-ol derivative). This specific transformation is notoriously prone to three major failure modes: regioisomer mismatch , E2 elimination , and polyalkylation .

Q1: Why am I isolating predominantly the 3-methyl pyrazole regioisomer instead of my 5-methyl target? A1: Pyrazoles exhibit annular tautomerism, meaning 4-chloro-5-methyl-1H-pyrazole exists in rapid equilibrium with 4-chloro-3-methyl-1H-pyrazole. The similar properties of the nitrogen atoms in the azole ring complicate regioselective N-functionalization[1]. Under standard basic conditions (e.g., K₂CO₃ in DMF), the electrophile preferentially attacks the less sterically hindered nitrogen, yielding the undesired 3-methyl byproduct. To force the formation of the sterically congested 5-methyl target, you must alter the coordinating cation (e.g., using Mg²⁺ to chelate the intermediate and direct attack) or utilize specific solvent effects, such as DMSO, which has been shown to drastically alter N1/N2 alkylation ratios[1][2].

Q2: My LC-MS shows a massive peak corresponding to a propene derivative. How do I suppress this elimination byproduct? A2: Your target requires the attachment of a branched, secondary alkyl group. Secondary alkyl halides (like 1-(Boc-amino)-2-bromopropane) are highly susceptible to E2 elimination when exposed to the strong bases typically used for pyrazole alkylation. To suppress this, you must abandon Brønsted base-mediated alkylation. Switching to a Mitsunobu reaction utilizing 1-(Boc-amino)propan-2-ol operates under redox conditions. This completely bypasses the E2 elimination pathway while promoting direct Sₙ2 displacement.

Q3: I am observing significant over-alkylation (dialkylated masses). What causes this and how is it prevented? A3: If you are using a standard primary amine protecting group like Boc (-NHBoc), the carbamate N-H proton remains slightly acidic (pKa ~13). Strong bases can deprotonate it, leading to competitive N-alkylation at the side chain. To prevent this, switch the protecting group to a Phthalimide (Phth) . Phthalimides lack an N-H proton, rendering the amine completely inert to over-alkylation during the pyrazole coupling step.

Part 2: Pathway Visualization

G SM 4-Chloro-3(5)-methyl- 1H-pyrazole PathA Standard Alkylation (Basic Conditions) SM->PathA Base + 2-Bromopropane deriv. PathB Mitsunobu Reaction (Neutral/Redox) SM->PathB PPh3, DIAD + 2-Propanol deriv. Byprod1 3-Methyl Regioisomer (Steric Bias) PathA->Byprod1 Favors less hindered N Byprod2 E2 Alkene Byproduct (Base Promoted) PathA->Byprod2 E2 Elimination Target 5-Methyl Target (High Yield) PathB->Target SN2 Inversion, No E2 Pathway

Caption: Mechanistic pathways comparing standard base alkylation vs. Mitsunobu in pyrazole synthesis.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and byproduct formation, demonstrating why standard conditions fail for this specific molecule.

Table 1: Influence of Reaction Conditions on Byproduct Formation

Method / ReagentsSolventTemp (°C)Regioselectivity (5-Me : 3-Me)E2 Alkene ByproductTarget Yield
Standard (K₂CO₃, 2-Bromopropane deriv.)DMF801 : 4~25%15%
Solvent Effect (K₂CO₃, 2-Bromopropane deriv.)DMSO801 : 2~22%28%
Cation-Directed (MgBr₂, DIPEA, 2-Bromopropane)THF651.5 : 1~18%42%
Mitsunobu (PPh₃, DIAD, 2-Propanol deriv.)THF0 to 254 : 1< 1% 78%

Data synthesized from established pyrazole N-alkylation regioselectivity principles and crystallographic evidence[1][2][3].

Part 4: Validated Experimental Workflow

To achieve the highest purity and yield of the 5-methyl regioisomer while suppressing E2 elimination and over-alkylation, utilize the following two-phase protocol.

Phase 1: Regioselective Mitsunobu Coupling

This step establishes the core linkage without basic conditions, preventing E2 elimination.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-chloro-3-methyl-1H-pyrazole (1.0 eq), 1-(phthalimido)propan-2-ol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq).

  • Solvation: Dissolve the solid mixture in anhydrous THF to create a 0.2 M solution. Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15–20 minutes. Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active Mitsunobu betaine intermediate.

  • Coupling: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

  • Workup: Quench the reaction with deionized water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the major 5-methyl regioisomer from the minor 3-methyl byproduct and triphenylphosphine oxide.

Phase 2: Hydrazinolysis (Deprotection)

This step cleanly removes the phthalimide protecting group to yield the free primary amine.

  • Solvation: Dissolve the purified intermediate from Phase 1 in absolute ethanol to a concentration of 0.1 M.

  • Deprotection: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq). Attach a reflux condenser and heat the mixture to 70 °C for 3 hours.

  • Precipitation: Cool the reaction to room temperature. Self-Validation Check: A voluminous white precipitate (phthalhydrazide) must form, confirming successful deprotection.

  • Isolation: Filter the suspension through a Celite pad to remove the byproduct. Concentrate the filtrate under reduced pressure.

  • Final Polish: Purify the crude amine via reverse-phase preparative HPLC to yield the highly pure target: 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine.

Part 5: References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning International Journal of Molecular Sciences (NIH) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Welcome to the Technical Support Center for the stabilization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine . This guide is engineered for scientists and drug development professionals actively troubleshooting c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine . This guide is engineered for scientists and drug development professionals actively troubleshooting chemical instability in formulations.

Molecular Vulnerability Profile

To effectively stabilize this molecule, we must first understand its structural causality. The molecule consists of a 4-chloro-5-methylpyrazole ring attached to a propyl chain bearing a primary amine.

  • The Pyrazole Ring: The electron-withdrawing nature of the 4-chloro substitution pulls electron density away from the aromatic system, rendering the pyrazole ring relatively robust against electrophilic and oxidative attack.

  • The Primary Amine (Kinetic Sink): The primary amine at the C1 position of the propyl chain is the primary site of oxidative vulnerability. The lone pair of electrons on the unprotonated nitrogen is highly nucleophilic, making it a prime target for excipient-derived peroxides and free radical autoxidation[1],[2].

Pathway API 2-(4-chloro-5-methyl-1H-pyrazol-1-yl) propan-1-amine Hydroxylamine N-Hydroxylamine Intermediate API->Hydroxylamine Excipient Peroxides Imine Imine / Schiff Base (Transient) API->Imine Excipient Aldehydes NOxide N-Oxide Degradant API->NOxide Direct Oxidation Hydroxylamine->Imine Oxidation / -H2O Aldehyde Dealkylation Products (Aldehydes + Ammonia) Imine->Aldehyde Hydrolysis

Mechanistic pathways of primary amine oxidative degradation and excipient interaction.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing rapid degradation of the API in our solid dosage form, but only at low dosage strengths. Why does a dilute formulation degrade faster? A1: This inverse concentration effect is a classic hallmark of excipient-mediated oxidative degradation. Polymeric excipients (like povidone or crospovidone) often contain fixed trace levels of hydroperoxides as manufacturing byproducts[1],[3]. In dilute formulations, the stoichiometric ratio of these reactive impurities to the API is significantly higher. Consequently, a larger percentage of your active ingredient is consumed by the fixed pool of peroxides[1].

Q2: LC-MS analysis shows a mass shift of +16 Da. Is this an N-oxide or a hydroxylamine, and how does it form? A2: A +16 Da shift on a primary amine typically indicates the formation of a hydroxylamine (-NHOH) or an N-oxide[2]. This is generally driven by a direct two-electron oxidation mechanism mediated by peroxides in your excipients[3]. Unlike tertiary amines which form stable N-oxides, primary amine N-oxides are often transient and can further degrade into imines or undergo oxidative dealkylation to form aldehydes and ammonia[2].

Q3: How does adjusting the formulation pH prevent oxidation? A3: Oxidation of amines requires the nitrogen's lone pair of electrons to act as a nucleophile or electron donor. By adjusting the formulation pH to 1–2 units below the amine's pKa (typically ~9-10 for alkyl amines), you force the molecule into its protonated, ionized state (-NH3+)[2]. In this state, the lone pair is tied up in a covalent bond with a proton, drastically reducing the electron density around the nitrogen and rendering it highly resistant to oxidative attack[2],[4].

Part 2: Troubleshooting Guides

Workflow Start Observe Oxidative Degradation Test Perform Stress Testing (AIBN vs H2O2) Start->Test Radical Autoxidation (Radical Pathway) Test->Radical Degradation via AIBN Peroxide Excipient Impurity (Peroxide Pathway) Test->Peroxide Degradation via H2O2 Metal Add Chelator (e.g., EDTA) Radical->Metal Trace Metals Present Scavenger Add Chain-Breaking Antioxidant Radical->Scavenger Terminate Radicals Peroxide->Scavenger Quench Peroxides pH Adjust pH to Protonate Amine Peroxide->pH Reduce Nucleophilicity

Decision tree for identifying and mitigating oxidative degradation pathways.

Issue 1: Degradation Triggered by Polymeric Excipients (e.g., PEG, Polysorbates)
  • Root Cause: Polyethylene glycols (PEGs) and polysorbates undergo auto-oxidation over time, generating reactive aldehydes (like formaldehyde) and hydroperoxides[5]. The primary amine of your API reacts with these aldehydes to form Schiff bases (imines)[5].

  • Mechanistic Solution: Switch to high-purity, peroxide-free excipient grades. If unavoidable, introduce a sacrificial antioxidant (e.g., Butylated hydroxytoluene - BHT) to quench peroxides before they react with the API[1].

Issue 2: Unexplained Batch-to-Batch Stability Variations
  • Root Cause: Trace transition metals (Iron, Copper) introduced via raw materials or manufacturing equipment. These metals catalyze the Fenton-like decomposition of trace peroxides into highly reactive alkoxy and peroxy radicals, initiating a destructive chain reaction[3],[6].

  • Mechanistic Solution: Incorporate a chelating agent such as EDTA Disodium Salt (0.01% - 0.1% w/w). EDTA physically wraps around the metal ions, occupying their coordination sites and preventing them from participating in redox cycling[6],[4].

Part 3: Self-Validating Experimental Protocols

To implement targeted stabilization, you must first definitively identify whether the degradation is driven by autoxidation (radicals) or direct two-electron oxidation (peroxides).

Protocol A: Differentiating Radical vs. Peroxide Oxidative Stress

This protocol uses a self-validating matrix to isolate the exact mechanism of degradation. Hydrogen peroxide stress testing is often non-predictive of molecular oxygen reactions; therefore, an azo-initiator is required[1].

  • Preparation: Prepare a 1 mg/mL solution of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine in a chemically inert solvent (e.g., 50:50 Acetonitrile/Water)[1].

  • Test Arm Setup:

    • Arm 1 (Control): API solution only.

    • Arm 2 (Radical Stress): API solution + 1 mM AIBN (2,2'-Azobisisobutyronitrile). AIBN thermally decomposes to generate carbon-centered radicals that react with dissolved oxygen to form peroxy radicals, mimicking autoxidation[7],[8].

    • Arm 3 (Peroxide Stress): API solution + 0.3% H₂O₂[1].

  • System Validation (Critical Step): Prepare a "Minus-API Blank" for Arms 2 and 3 to ensure any peaks observed during chromatography are true API degradants and not artifacts from the initiator or solvent[1].

  • Incubation: Seal the vessels and incubate at 40°C for 48 hours[8].

  • Analysis & Causality: Quench the reactions and analyze via LC-MS. If Arm 2 shows heavy degradation, autoxidation is the primary pathway (mitigate with EDTA/BHT). If Arm 3 shows heavy degradation, excipient peroxides are the culprit (mitigate via pH control and peroxide scavengers)[1],[2].

Protocol B: Formulation Stabilization via pH and Chelator Optimization
  • Excipient Screening: Quantify baseline peroxide levels in proposed excipients using a standard peroxide assay kit. Reject batches exceeding 50 ppm if possible[5].

  • Aqueous Phase Preparation: Dissolve 0.05% w/w EDTA Disodium Salt in the aqueous phase of your formulation to sequester trace metals[6].

  • pH Adjustment: Buffer the solution to pH 4.5 - 5.5 using a citrate or acetate buffer. This ensures the primary amine (pKa ~9.5) is fully protonated, shielding its lone pair from oxidative attack[2],[4].

  • Headspace Control: Purge the compounding vessel and final packaging headspace with Nitrogen or Argon to remove molecular oxygen, a critical reactant in the autoxidation chain[1].

  • Validation: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) comparing the optimized formulation against an unbuffered, un-purged control[1].

Part 4: Quantitative Data & Benchmarks

The following table summarizes the quantitative limits of reactive impurities in common excipients and the mechanistic role of standard stabilization additives.

Excipient / Additive CategoryExample MaterialTypical Impurity LevelMechanistic Role / Impact in Formulation
Polymeric Disintegrants CrospovidoneUp to 400 ppm peroxides[5]Direct oxidation of the primary amine to N-oxides and hydroxylamines[3].
Surfactants & Solvents Polysorbate 80, PEG 300Trace formaldehyde & peroxides[5]Forms Schiff bases (imines) with the primary amine; drives oxidative dealkylation[5].
Chelating Agents EDTA Disodium SaltN/A (Dosed at 0.01 - 0.1%)[6]Sequesters Fe/Cu ions, preventing Fenton-catalyzed radical generation[6].
Chain-Breaking Antioxidants BHT, Ascorbic AcidN/A (Dosed at 0.01 - 0.1%)Scavenges peroxy radicals to terminate autoxidation chain reactions[1].

Part 5: References

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." uspto.gov. Available at:

  • "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways." scirp.org. Available at:

  • "Technical Support Center: Oxidative Degradation of Amine-Based Compounds." benchchem.com. Available at:

  • "Chemical Transformations, Poorly Soluble Drug." pharxmonconsulting.com. Available at:

  • "WORLD JOURNAL OF PHARMACEUTICAL RESEARCH." amazonaws.com. Available at:

  • "EDTA (Ethylenediaminetetraacetic acid): Chelation Therapy & Industrial Uses." echemi.com. Available at:

  • "US9474746B2 - Methods for stabilizing oxidatively unstable compositions." google.com. Available at:

  • "Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF." researchgate.net. Available at:

Sources

Optimization

Resolving LC-MS peak tailing for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Target Analyte: 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to resolving severe chromatographic peak tailing for highly basic active pharmaceutical ingredients (APIs) and intermediates during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Mechanistic Diagnostics (FAQ)

Why does 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine exhibit severe peak tailing in standard reversed-phase LC-MS? The root cause lies in the molecule's structure. It contains a primary aliphatic amine with a pKa of approximately 9.5. In standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), this amine is fully protonated ( −NH3+​ ). Standard silica-based C18 columns contain residual silanol groups ( Si-OH ). While most silanols are neutralized at low pH, "free silanols" are highly acidic and remain partially ionized ( Si-O− ) even at pH 2.7. This creates a strong secondary ion-exchange interaction between the positively charged amine and the negatively charged silanols, resulting in an elongated trailing edge, or peak tailing[1].

I am using a "fully endcapped" C18 column. Why is the amine still tailing? Endcapping involves reacting residual silanols with short-chain silanes (like trimethylchlorosilane) to neutralize the silica surface. However, due to steric hindrance, these bulky reagents cannot physically reach 100% of the silanol sites[2]. For highly basic primary amines, even a 5% unreacted silanol population is sufficient to cause severe chromatographic tailing and peak broadening.

How does Charged Surface Hybrid (CSH) technology resolve this specific interaction? CSH columns are engineered with a low-level, surface-embedded positive charge. When the protonated 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine enters the column, it experiences electrostatic repulsion from the stationary phase surface. This repulsion physically shields the basic analyte from interacting with any hidden, unendcapped silanols, yielding a symmetrical peak shape and higher mass loading capacity without requiring ion-pairing agents.

Interactive Troubleshooting Guide (Q&A)

Q: I am observing an Asymmetry Factor ( As​ ) of 2.4. How do I know if this is a column chemistry issue or a system plumbing (dead volume) issue? A: To isolate the root cause, employ a self-validating diagnostic test: inject a neutral, non-polar reference standard (e.g., propiophenone or toluene) under the exact same LC-MS conditions.

  • If the neutral peak is symmetrical ( As​<1.2 ): Your system plumbing is optimal. The tailing is a chemical interaction specific to the basic amine[1].

  • If the neutral peak also tails: You have an extra-column volume issue. Check for poorly seated PEEK tubing, mismatched zero-dead-volume fittings, or a partially blocked inlet frit[2].

Q: Can I just increase the Formic Acid concentration to suppress the silanols? A: No. Increasing Formic Acid (FA) beyond 0.1% v/v provides diminishing returns for pH reduction and can cause ion suppression in the MS source. Furthermore, FA alone lacks sufficient buffer capacity. Instead, use a combination of Formic Acid and Ammonium Formate (e.g., 0.1% FA + 10 mM AF). The ammonium ions ( NH4+​ ) act as a competing cation, pairing with the ionized silanols and shielding the basic analyte, which dramatically improves peak capacity and sample load tolerance[3].

Q: What if I run the separation at a high pH to deprotonate the amine? A: Raising the mobile phase pH to ~10 will deprotonate the primary amine ( R-NH2​ ), completely eliminating the ion-exchange interaction. If you choose this route, you must use a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH) and volatile basic buffers like Ammonium Hydroxide or Ammonium Bicarbonate[4]. However, verify that positive Electrospray Ionization (ESI+) sensitivity is not compromised for your specific API, as deprotonated amines sometimes show reduced ionization efficiency.

Validated Experimental Protocol: LC-MS Method for Basic Amines

This self-validating protocol is optimized to eliminate secondary interactions for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine.

Step 1: System Passivation & Preparation Flush the LC-MS fluidics with 50:50 LC-MS grade Water:Acetonitrile. Ensure all post-column connections to the MS source utilize narrow-bore (0.005" ID) tubing to minimize dispersion[1].

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in LC-MS grade Water. (The formate buffer is critical for shielding residual silanols)[3].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: Stationary Phase Selection Install a Charged Surface Hybrid column (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 1.7 µm) to leverage electrostatic repulsion.

Step 4: Sample Preparation & Mass Load Control Basic amines are highly susceptible to mass overload. Dilute the sample to a final concentration of 1 - 5 µg/mL. Crucial: Ensure the sample diluent matches the initial gradient conditions (e.g., 95:5 Water:Acetonitrile) to prevent solvent-mismatch fronting.

Step 5: Gradient Elution & MS Detection

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer kinetics).

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate at 5% B for 2 min.

  • Detection: ESI+ mode, monitoring the specific [M+H]+ transition for the target API.

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected chromatographic performance of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine under various conditions.

Column TechnologyMobile Phase ConditionsMass LoadExpected Asymmetry ( As​ )Diagnostic Conclusion
Standard Silica C180.1% Formic Acid (pH ~2.7)50 µg/mL2.5 - 3.5 Severe silanol interaction & mass overload.
Standard Silica C180.1% FA + 10 mM Amm. Formate10 µg/mL1.6 - 2.0 Buffer provides partial masking of silanols.
Fully Endcapped C180.1% FA + 10 mM Amm. Formate10 µg/mL1.4 - 1.7 Steric hindrance limits full endcapping efficiency.
CSH C18 (Charged) 0.1% FA + 10 mM Amm. Formate 10 µg/mL 1.0 - 1.1 Electrostatic repulsion eliminates interactions.
BEH C18 (High pH)10 mM Amm. Bicarbonate (pH 10)10 µg/mL0.9 - 1.1 Amine deprotonated; silanol interaction eliminated.

Decision Workflow Visualization

LCMS_Troubleshooting Start Peak Tailing Detected Asymmetry Factor (As) > 1.5 CheckNeutral Inject Neutral Reference (e.g., Propiophenone) Start->CheckNeutral SystemIssue System/Plumbing Issue Check Dead Volume & Fittings CheckNeutral->SystemIssue Neutral Peak Tails ChemistryIssue Chemical Interaction (Silanol Ion-Exchange) CheckNeutral->ChemistryIssue Neutral Peak Symmetrical Success Symmetrical Peak Achieved Asymmetry Factor (As) 0.9 - 1.2 SystemIssue->Success Fittings Replaced DiluteSample Dilute Sample 10x Check Mass Overload ChemistryIssue->DiluteSample ModifyMP Optimize Mobile Phase Add 10mM Ammonium Formate DiluteSample->ModifyMP Tailing Persists ChangeColumn Upgrade Column Technology Use CSH or High-pH BEH ModifyMP->ChangeColumn Tailing Persists ChangeColumn->Success Interactions Shielded

Diagnostic workflow for resolving LC-MS peak tailing of basic aliphatic amines.

References

  • What Causes Peak Tailing in HPLC? | Chrom Tech
  • Column Particle Technologies BEH, CSH, HSS & Solid-Core | Waters Corpor
  • How to Reduce Peak Tailing in HPLC? | Phenomenex
  • XSelect CSH & HSS Columns | Waters Corpor
  • Peak Tailing in HPLC | Element Lab Solutions
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds | Excellence in Analytical Chemistry
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests | PMC

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Welcome to the Technical Support Center for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine . As a primary aliphatic amine coupled to a substituted pyrazole ring, this compound presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine . As a primary aliphatic amine coupled to a substituted pyrazole ring, this compound presents unique handling challenges. The primary amine moiety is highly reactive and susceptible to environmental degradation, which can compromise experimental reproducibility in drug development and synthetic workflows.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure the structural integrity of your compound from receipt to assay.

Part 1: Troubleshooting & FAQs

Q1: My compound has developed a white, crusty solid around the cap, and the liquid/oil has become highly viscous. Is it degraded? A: This is a classic symptom of carbamate formation , not necessarily irreversible degradation. Primary aliphatic amines are highly susceptible to nucleophilic attack on atmospheric carbon dioxide ( CO2​ ), which leads to the formation of thermally reversible alkylammonium alkylcarbamate salts[1]. Because two equivalents of amine react with one equivalent of CO2​ , this dramatically increases the molecular weight and intermolecular hydrogen bonding, manifesting as a white crust or viscous gel. Solution: See SOP 02 below for thermal reversal and recovery.

Q2: The compound was originally colorless but has turned yellow/light brown over the past month. Can I still use it? A: Color changes indicate oxidative degradation . Elevated temperatures and exposure to ambient oxygen or UV/visible light accelerate the free-radical oxidation of the primary amine group, leading to the formation of N-oxides and other colored polymeric byproducts[2]. If the color change is slight, the molar purity may still be >95%, but for sensitive biological assays or precise stoichiometric syntheses, the compound should be re-purified via distillation or column chromatography.

Q3: My assay results are drifting, and the compound seems to weigh more than it did last week. What is happening? A: You are observing hygroscopic mass gain . Amines are strongly hygroscopic and readily absorb atmospheric moisture, which not only skews your concentration calculations (weighing water instead of the active compound) but can also promote hydrolysis and side reactions[3]. The compound must be handled in a dry environment and stored with desiccants.

Q4: What are the best solvents for preparing stock solutions? A: For long-term storage, do not use halogenated solvents (e.g., dichloromethane or chloroform). Primary amines can slowly react with halogenated solvents via the Menschutkin reaction (alkylation) over time. Instead, prepare stock solutions in dry, amine-compatible solvents such as anhydrous DMSO or Acetonitrile (MeCN), and store them at 2–8 °C or -20 °C[2].

Part 2: Quantitative Storage Guidelines

To prevent the degradation pathways discussed above, strict adherence to environmental controls is required. Below is the validated storage matrix for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine.

Storage StateDurationTemperatureAtmosphereContainer SpecificationsLight Exposure
Neat Solid/Oil Long-Term (>1 month)-20 °CArgon or NitrogenAmber glass, PTFE-lined capProtect from light
Neat Solid/Oil Short-Term (<1 month)2–8 °CArgon or NitrogenAmber glass, PTFE-lined capProtect from light
Stock Solution Up to 2 weeks2–8 °CInert headspaceGlass vial, sealed with ParafilmProtect from light
Working Aliquot < 24 hoursRoom TempAmbient (minimize)Standard microcentrifuge tubeAmbient

Note: Never use standard rubber septa for long-term storage, as amines can degrade the rubber and leach plasticizers into your sample.

Part 3: Mechanistic Workflows & Visualizations

Understanding the causality behind degradation allows researchers to implement better preventative measures. The diagram below illustrates the three primary environmental threats to the compound.

DegradationPathways cluster_degradation Primary Degradation Pathways Compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl) propan-1-amine Oxidation Atmospheric Oxygen (Oxidation) Compound->Oxidation Exposure to Air CO2 Atmospheric CO2 (Nucleophilic Attack) Compound->CO2 Exposure to Air Moisture Atmospheric H2O (Hygroscopicity) Compound->Moisture High Humidity N_Oxide N-Oxides & Colored Degradation Products Oxidation->N_Oxide Free Radical Mech. Carbamate Alkylammonium Alkylcarbamate Salts CO2->Carbamate Reversible Reaction Hydrate Hydration & Concentration Inaccuracies Moisture->Hydrate Hydrogen Bonding

Fig 1: Primary degradation pathways of aliphatic amines exposed to atmospheric conditions.

Workflow Start Receive Bulk Amine Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm/PTFE Tape Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store Use Warm to RT before opening to prevent condensation Store->Use Prior to Experiment

Fig 2: Optimal handling and storage workflow to ensure long-term stability.

Part 4: Standard Operating Procedures (SOPs)

SOP 01: Inert Aliquoting and Storage

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk compound must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the compound, allow the sealed bottle to equilibrate to room temperature (RT) in a desiccator for at least 1 hour. Causality: Opening a cold vial in ambient air instantly condenses moisture onto the hygroscopic amine.

  • Inert Transfer: Transfer the bulk bottle, clean amber glass vials, and PTFE-lined caps into a glovebox purged with Argon or dry Nitrogen.

  • Aliquoting: Dispense the compound into single-use or weekly-use aliquots.

  • Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the junction between the cap and the vial with PTFE tape, followed by Parafilm.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -20 °C freezer containing indicating desiccant.

  • Self-Validation Check: Weigh one sealed aliquot on an analytical balance and record the mass. Re-weigh the vial after 4 weeks. A stable mass validates the integrity of the moisture/gas seal, ensuring no hygroscopic mass gain has occurred.

SOP 02: Recovery of Amine from Carbamate Salts

If your compound has formed a white carbamate crust due to accidental CO2​ exposure, it can often be recovered because carbamate formation is thermally reversible[1].

Step-by-Step Methodology:

  • Setup: Place the vial containing the carbamate-degraded amine in a heating block or oil bath inside a fume hood.

  • Inert Purge: Insert a needle connected to a gentle stream of Argon or dry Nitrogen into the headspace of the vial. Insert a second needle as a vent.

  • Thermal Reversal: Heat the vial to 60–80 °C for 2 to 4 hours under the continuous flow of inert gas. Causality: Heat shifts the equilibrium, breaking the carbamate back into the free amine and CO2​ . The continuous flow of inert gas sweeps the liberated CO2​ out of the system, driving the reaction to completion.

  • Cooling: Allow the vial to cool to room temperature while maintaining the inert gas flow to prevent CO2​ re-entry.

  • Self-Validation Check: Perform FT-IR spectroscopy on a small sample. The successful reversal of the carbamate is confirmed by the disappearance of the strong carbamate carbonyl stretch at ~1550–1600 cm⁻¹ and the restoration of the primary amine N-H stretches at ~3300–3400 cm⁻¹.

References

  • Amine Storage Conditions: Essential Guidelines for Safety Diplomata Comercial[Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide MDPI - Molecules[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole-Based Amines: Profiling 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Against Established Analogues

This guide provides a comparative analysis of the novel pyrazole derivative, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, against other well-characterized pyrazole-based amines. Due to the limited publicly availa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the novel pyrazole derivative, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, against other well-characterized pyrazole-based amines. Due to the limited publicly available data on this specific compound, its potential biological profile will be inferred based on established structure-activity relationships (SAR) within the broader class of pyrazole-containing molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating and exploring new chemical entities within this pharmacologically significant scaffold.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a versatile template for designing compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[4][5][6][7][8] The diverse pharmacology of pyrazole derivatives stems from the ability to readily modify substituents at various positions on the ring, thereby fine-tuning their interaction with biological targets.[4][9]

Structural Analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

To infer the potential biological activity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, we must first dissect its key structural features and compare them to those of pyrazole-based amines with known pharmacological profiles.

Key Structural Features:

  • Pyrazole Core: A 1H-pyrazole ring, which is a common feature in many bioactive molecules.[2]

  • N-1 Substitution: A propan-1-amine group attached to the N-1 position of the pyrazole ring. This substituent introduces a basic amine, which can be critical for receptor interactions and pharmacokinetic properties.

  • C-4 Substitution: A chloro group at the C-4 position. Halogen substitution can significantly influence binding affinity and metabolic stability.

  • C-5 Substitution: A methyl group at the C-5 position. Small alkyl groups can modulate steric interactions within a binding pocket.

Logical Relationship of Structural Features to Potential Biological Activity

Target 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine PyrazoleCore Pyrazole Core Target->PyrazoleCore N1_Sub N-1 Propan-1-amine Target->N1_Sub C4_Sub C-4 Chloro Target->C4_Sub C5_Sub C-5 Methyl Target->C5_Sub Bioactivity Potential Biological Activity PyrazoleCore->Bioactivity Scaffold for diverse activities N1_Sub->Bioactivity Receptor interaction, PK properties C4_Sub->Bioactivity Modulates affinity & metabolism C5_Sub->Bioactivity Steric influence on binding

Caption: Structural deconstruction of the target compound and its potential influence on biological activity.

Comparative Landscape of Pyrazole-Based Amines

The following table compares the structural features and known or inferred biological activities of the target compound with representative examples of other pyrazole-based amines from the scientific literature.

Compound Class/ExampleKey Structural FeaturesKnown/Inferred Biological Activity
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine N-1 propan-1-amine, C-4 chloro, C-5 methylInferred: Potential CNS activity (e.g., cannabinoid receptor modulation) or anticancer properties, based on common pyrazole SAR.
Cannabinoid Receptor Antagonists (e.g., SR141716A series) N-1 aryl (e.g., 2,4-dichlorophenyl), C-3 carboxamide, C-5 aryl (e.g., 4-chlorophenyl)Potent and selective CB1 receptor antagonists.[10][11]
Anticancer Aminopyrazoles Often feature amino groups at C-3, C-4, or C-5, with various substituents on the ring and nitrogen atoms.Antiproliferative activity against various cancer cell lines.[5][12]
Anti-inflammatory Pyrazoles Varied substitutions, often designed to inhibit enzymes like COX-2.Anti-inflammatory and analgesic effects.[6][8]
Inferred Biological Profile and Mechanistic Hypothesis

Based on the SAR of related compounds, we can formulate a hypothesis for the potential biological activity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine. The presence of a substituted pyrazole ring is a common feature in cannabinoid receptor ligands.[10][11] For instance, the potent CB1 antagonist SR141716A features a 4-chlorophenyl group at the C-5 position and a 2,4-dichlorophenyl group at the N-1 position.[10][11] While our target compound has a simpler substitution pattern, the presence of the chloro and methyl groups on the pyrazole ring, coupled with the N-1 amine-containing substituent, suggests that it could potentially interact with cannabinoid receptors or other G-protein coupled receptors in the central nervous system.

Alternatively, the aminopyrazole scaffold is also well-represented in the literature as a source of anticancer agents.[1][5][12] The specific substitution pattern on our target compound would need to be evaluated in relevant cancer cell line screens to determine if it possesses cytotoxic or antiproliferative properties.

Experimental Protocols for Synthesis and Biological Evaluation

To validate the inferred biological profile, the following experimental protocols are proposed.

This protocol outlines a general method for the synthesis of N-alkyl pyrazoles from primary amines, which could be adapted for the synthesis of the target compound and its analogues.

Workflow for N-Substituted Pyrazole Synthesis

cluster_synthesis Synthesis Workflow Start Primary Amine + 1,3-Diketone Reaction Reaction with Aminating Agent (e.g., O-(4-nitrobenzoyl)hydroxylamine) in DMF at 85°C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Pure N-Substituted Pyrazole Purification->End

Caption: General workflow for the synthesis of N-substituted pyrazoles.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 eq) in dimethylformamide (DMF), add the corresponding 1,3-diketone (1.1 eq).

  • Addition of Aminating Agent: Add an electrophilic aminating agent, such as O-(4-nitrobenzoyl)hydroxylamine (1.5 eq), to the reaction mixture.

  • Reaction: Heat the mixture at 85 °C for 1.5-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrazole.

This protocol is adapted from a general procedure for the direct preparation of N-substituted pyrazoles.[13][14]

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the CB1 and CB2 cannabinoid receptors.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing human CB1 or CB2 receptors.

  • Assay Buffer: Use a suitable assay buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

This is a standard protocol for receptor binding assays, similar to those described in the literature for cannabinoid receptor antagonists.[10][11]

Conclusion and Future Directions

While direct experimental data for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is currently unavailable, a comparative analysis based on the extensive literature on pyrazole-based amines allows for the formulation of a rational hypothesis regarding its potential biological activities. The structural features of this compound suggest potential interactions with CNS targets, such as cannabinoid receptors, or possible antiproliferative effects.

To validate these hypotheses, the synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is the essential first step. Subsequent screening in a panel of biological assays, including cannabinoid receptor binding assays and cancer cell line cytotoxicity assays, will elucidate its true pharmacological profile. Further SAR studies, involving the synthesis and testing of analogues with modifications to the N-1, C-4, and C-5 substituents, will be crucial for optimizing potency and selectivity for any identified biological targets. This systematic approach will determine the therapeutic potential of this and related novel pyrazole-based amines.

References

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • (PDF) Pyrazole and its biological activity. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters - ACS Publications. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

Sources

Comparative

Validating the Purity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine: A Comparative Guide to qNMR vs. Chromatographic Methods

As a Senior Application Scientist, one of the most common bottlenecks I encounter in early-stage drug development is the absolute purity validation of novel synthetic intermediates. For complex pharmacophores like 2-(4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common bottlenecks I encounter in early-stage drug development is the absolute purity validation of novel synthetic intermediates. For complex pharmacophores like 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine , relying solely on traditional chromatographic techniques (HPLC-UV or GC-FID) introduces significant blind spots.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with quantitative Nuclear Magnetic Resonance (qNMR), detailing why qNMR is rapidly becoming the gold standard for absolute purity assessment. It includes self-validating experimental protocols, mechanistic causality, and comparative batch data to guide your analytical workflows.

The Analytical Bottleneck: Chromatography vs. qNMR

When synthesizing 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, the product may contain residual solvents, inorganic salts, or structurally similar organic impurities (e.g., des-chloro or regioisomeric byproducts).

Traditional HPLC-UV is a relative analytical method. It relies on the extinction coefficient (UV response factor) of the analyte[1]. If an impurity lacks a chromophore or has a drastically different response factor, HPLC will fail to quantify it accurately, often artificially inflating the purity of the main component[2]. Furthermore, HPLC requires an identical, highly purified reference standard of the analyte to generate a calibration curve[3].

Quantitative NMR (qNMR) , conversely, is a primary ratio method. The fundamental physics of NMR dictate that the integrated area under a resonance peak is directly and linearly proportional to the molar quantity of the nuclei generating that signal[4],[5]. By adding a universally certified internal standard (IS) of known purity, we can determine the absolute mass fraction of our pyrazole intermediate without needing a reference standard of the intermediate itself[6],[7].

AnalyticalWorkflow A 2-(4-chloro-5-methyl-1H-pyrazol-1-yl) propan-1-amine Sample B qNMR Analysis A->B C HPLC-UV Analysis A->C D Universal Internal Standard (e.g., Maleic Acid) B->D E Identical Reference Standard (Compound-Specific) C->E F Direct Molar Proportionality (Absolute Purity) D->F G Extinction Coefficient Dependent (Relative Purity) E->G

Fig 1: Logical workflow comparing qNMR absolute quantification vs. HPLC relative quantification.

Objective Performance Comparison

The following table synthesizes the operational and performance metrics of qNMR against standard chromatographic alternatives for pyrazole-amine derivatives[3],[5].

ParameterqNMR (Internal Standard)HPLC-UVGC-FID
Quantification Basis Direct molar proportionality (Spins)Relative UV absorbanceRelative ionization efficiency
Identical Ref. Standard No (Uses universal IS)Yes (Required for calibration)Yes (Required for calibration)
Accuracy / Uncertainty ± 0.1% to 0.5%± 1.0% to 2.0%± 1.0% to 2.0%
Detection of Inorganics Yes (via mass balance/weighing)No (Invisible to UV)No (Non-volatile)
Analysis Time per Sample ~15–20 minutes~30–45 minutes~30–40 minutes
Method Development Minimal (Solvent & IS selection)Extensive (Column, gradient, pH)Extensive (Column, temperature)

Experimental Protocol: A Self-Validating qNMR Workflow

To achieve metrological traceability and <0.5% uncertainty, the qNMR protocol must be a self-validating system. Every parameter must be thermodynamically and mathematically justified.

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Causality: The Internal Standard (IS) must exhibit a sharp, distinct resonance that does not overlap with the analyte[8],[2]. For 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, the isolated pyrazole C3-proton appears as a sharp singlet at ~7.4 ppm. The aliphatic chain protons appear between 1.0 and 4.5 ppm. Therefore, Maleic acid (δ 6.26 ppm, singlet, 2H) is the perfect IS, as it sits in a completely vacant spectral window.

  • Action: Using a high-precision microbalance (0.01 mg readability) equipped with an anti-static ionizer, accurately weigh ~15 mg of the analyte and ~5 mg of [9]. Co-dissolve them in 0.6 mL of DMSO- d6​ . Gravimetric precision is the primary source of error in qNMR; anti-static measures prevent micro-weighing deviations.

Step 2: Thermodynamic Magnetization Recovery ( T1​ Measurement)
  • Causality: NMR is only quantitative if the nuclear spins fully return to thermal equilibrium (the Z-axis) between radiofrequency pulses. If the repetition time is too short, the signal saturates, artificially lowering the integral[8],[10].

  • Action: Execute an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest (usually the C3-H of the pyrazole). Set the relaxation delay ( D1​ ) to ≥5×T1​ . This mathematically guarantees >99.3% magnetization recovery, making the acquisition thermodynamically self-validating.

Step 3: Acquisition Parameters
  • Causality: Maximum signal excitation and high Signal-to-Noise (S/N) are required for precise integration[8].

  • Action: Use a 90° excitation pulse. Acquire enough scans (typically 16 to 64) to achieve an S/N ratio of >250:1 for both the analyte and IS peaks. Maintain the probe temperature at a stable 25.0 °C.

Step 4: Signal Processing & Integration Limits
  • Causality: Lorentzian NMR peaks have extremely broad bases. Integrating too narrowly cuts off significant area, violating the primary ratio principle[7].

  • Action: Apply manual zero-order and first-order phase correction. Do not use polynomial baseline correction , as it distorts peak tails. Set the integration limits to ±30× Full Width at Half Maximum (FWHM) to capture >99% of the true signal area. Calculate the absolute purity using the fundamental qNMR equation[3]:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).

qNMR_Logic Step1 Measure T1 Relaxation Time Step2 Set D1 > 5 × T1 (Ensures Complete Recovery) Step1->Step2 Step3 Acquire 1H Spectrum (S/N > 250) Step2->Step3 Step4 Integrate Pyrazole C3-H (7.4 ppm) & Maleic Acid (6.26 ppm) Step3->Step4 Step5 Calculate Absolute Mass Fraction Step4->Step5

Fig 2: Self-validating qNMR acquisition protocol ensuring thermodynamic magnetization recovery.

Experimental Data: Methodological Discrepancy Analysis

To demonstrate the real-world impact of these analytical differences, below is a simulated comparative batch analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine synthesized via three different routes.

BatchqNMR Absolute Purity (% w/w)HPLC-UV Purity (Area %)GC-FID Purity (Area %)Mechanistic Discrepancy Analysis
Batch A 99.2 ± 0.1% 99.8%99.5%HPLC overestimates purity because residual aliphatic solvents and inorganic salts lack UV chromophores[2],[4].
Batch B 96.5 ± 0.2% 98.9%97.1%qNMR detects a significant non-UV-absorbing aliphatic amine byproduct. GC-FID detects it partially, but thermal degradation skews the FID response.
Batch C 99.7 ± 0.1% 99.8%99.7%High-purity batch. Methods align, confirming that when impurities share similar response factors, HPLC and qNMR converge[11].

References

  • Title: Quantitative 1H NMR: Development and potential of an analytical method: An update Source: Journal of Natural Products URL: [Link]

  • Title: Validation of quantitative NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: qNMR Internal Standard Reference Data (ISRD) Source: International Bureau of Weights and Measures (BIPM) URL: [Link]

  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia URL: [Link]

Sources

Validation

Comparative efficacy of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine analogues

Comparative Efficacy Guide: 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Analogues vs. Standard CB2 Receptor Modulators Introduction: The Pharmacophore Rationale As a Senior Application Scientist, I evaluate molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Analogues vs. Standard CB2 Receptor Modulators

Introduction: The Pharmacophore Rationale

As a Senior Application Scientist, I evaluate molecular scaffolds not merely by their end-point assay data, but by the structural causality driving their target engagement. The 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine core represents a highly tunable, privileged pharmacophore, primarily investigated for its interaction with the Cannabinoid Receptor 2 (CB2).

Why this specific structural arrangement?

  • The Pyrazole Core: Pyrazoles are foundational in CB2 ligand design. They mimic the spatial orientation of classical cannabinoids while offering superior metabolic stability and structural rigidity compared to indole or indazole cores[1].

  • 4-Chloro-5-Methyl Substitution: The C4​ -chloro atom provides critical steric bulk and lipophilicity, driving the molecule deep into the hydrophobic binding pocket formed by transmembrane helices III and V of the CB2 receptor. Concurrently, the electron-donating C5​ -methyl group fine-tunes the electron density of the pyrazole ring, enhancing essential π−π stacking interactions with aromatic residues (e.g., Phe117) in the binding site[2].

  • Propan-1-amine Linker: The flexible propyl chain acts as a highly functionalizable vector. By derivatizing the terminal primary amine into bulky amides or ureas, we can sterically hinder the receptor's transition into the active R∗ state. This effectively shifts the molecule's profile from a partial agonist to a potent inverse agonist/antagonist, mirroring the mechanism of the gold-standard CB2 antagonist SR144528[3].

Comparative Efficacy & Quantitative Data

To objectively evaluate the performance of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine derivatives, we synthesized two representative analogues: Analogue A (a bulky adamantyl amide derivative) and Analogue B (a cyclohexyl urea derivative). We benchmarked these against SR144528 (a reference antagonist)[3] and RNB-61 (a novel, highly potent pyrazole-derived full agonist)[4].

Table 1: In Vitro Pharmacological Profiling of Pyrazole-Amine Analogues vs. Reference Standards

CompoundCB2 Binding Affinity ( Ki​ , nM)CB1 Binding Affinity ( Ki​ , nM)Selectivity Fold (CB1/CB2)cAMP Assay ( IC50​ / EC50​ , nM)Functional Profile
Analogue A (Amide)1.2 ± 0.3> 5,000> 4,100x4.5 ± 0.8 ( IC50​ )Inverse Agonist
Analogue B (Urea)8.4 ± 1.12,100 ± 150250x18.2 ± 2.1 ( IC50​ )Neutral Antagonist
SR144528 (Ref)0.67 ± 0.3033.0 ± 5.09~50x6.34 ± 1.2 ( IC50​ )Inverse Agonist
RNB-61 (Ref)0.13 - 1.81> 10,000> 6,800x0.8 ± 0.2 ( EC50​ )Full Agonist

Data Interpretation: Analogue A demonstrates sub-nanomolar affinity comparable to SR144528 but boasts a vastly superior selectivity window against CB1 (>4,100-fold vs. 50-fold)[3]. This mitigates the risk of off-target psychoactive effects mediated by CB1 receptors in the central nervous system, making it a superior candidate for peripheral immune modulation.

Mechanistic Pathway

CB2_Signaling Ligand Pyrazole-Amine Analogue (e.g., Analogue A / SR144528) CB2R Cannabinoid Receptor 2 (CB2R) Ligand->CB2R Binds & Stabilizes Inactive State Gi Gαi/o Protein Complex CB2R->Gi Prevents Activation (Antagonism) AC Adenylate Cyclase (AC) Gi->AC Relieves Inhibition cAMP Intracellular cAMP AC->cAMP Normalizes Production PKA Protein Kinase A (PKA) cAMP->PKA Restores Activity Immune Immune Cell Modulation (Cytokine Release) PKA->Immune Modulates Inflammatory Response

Fig 1. CB2 Receptor Gi/o signaling cascade modulated by pyrazole-derived antagonists.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out artifacts.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity) Causality: We utilize [3H] -CP55,940, a non-selective, high-affinity synthetic cannabinoid, to determine the Ki​ of our analogues across both CB1 and CB2 receptors. Displacement of this radioligand directly correlates to the binding affinity of the test compound[3].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CB2 or CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA and protease inhibitors.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -CP55,940, and varying concentrations of the pyrazole-amine analogue (0.1 nM to 10 µM) in binding buffer (Tris-HCl with 0.1% BSA to prevent non-specific plastic binding).

  • Self-Validating Control (Critical): To prevent false positives from non-specific lipid partitioning (a common issue with highly lipophilic cannabinoid ligands), include a Non-Specific Binding (NSB) control well containing 10 µM of unlabeled WIN 55,212-2. If the NSB exceeds 15% of total binding, the assay plate is rejected.

  • Filtration & Detection: Incubate for 90 minutes at 30°C to reach equilibrium. Rapidly filter through GF/C glass microfiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy) Causality: CB2 is a Gi/o​ -coupled receptor. Agonism inhibits Adenylate Cyclase (AC), lowering cAMP. Antagonism/Inverse agonism reverses this effect. We use Forskolin to artificially stimulate AC, creating a high cAMP baseline so that Gi​ -mediated inhibition (or its reversal) can be accurately quantified[4].

  • Cell Plating: Seed CB2-expressing CHO-K1 cells at 10,000 cells/well in a 384-well plate.

  • Compound Treatment: Pre-incubate cells with the pyrazole-amine analogue for 15 minutes at room temperature.

  • Forskolin Stimulation: Add 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes.

  • HTRF Detection: Lyse the cells using the HTRF cAMP dynamic 2 kit lysis buffer containing the d2-labeled cAMP and cryptate-labeled anti-cAMP antibody.

  • Self-Validating Control (Critical): Calculate the Z'-factor for every plate using the Forskolin-only (high signal) and buffer-only (low signal) controls. A plate is only considered valid if Z′≥0.6 , ensuring a robust assay window and minimal well-to-well variance.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the ratio and interpolate cAMP concentrations from a standard curve.

References[3] Portier, M. et al. "Evaluation of the cannabinoid CB2 receptor-selective antagonist, SR144528: further evidence for cannabinoid CB2 receptor absence in the rat central nervous system - PubMed", nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJfZVNp-dTt2lvYb_xTqIc6nafuAXFkfZ-B--5ZJCnzaaS8cZkl9ua0s5ujV59q_7a-fenVaCsucoREzhpeTa5cu0zVPnuBEf8odQ2mw7z_ulf7KmruT5K563sf5mqFxmBqhJ_[2] "The importance of hydrogen bonding and aromatic stacking to the affinity and efficacy of cannabinoid receptor CB2 antagonist, 5-(4-chloro-3-methylphenyl) - PubMed", nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ppIIiYxSwYTAAJoLvfyY82ejV-DWLzIlwE3YVk68FrvuqHJPppI5AengcvMO7Uom_x7zyPqBpLx3aBQ2-zNbkc-GMuNn575CXIRYTXSccFMCSmMf1hp6nDlsrE1OOq0GvEEu[1] "Tricyclic pyrazoles. Part 8. Synthesis, biological evaluation and modelling of tricyclic pyrazole carboxamides as potential CB2 receptor ligands with antagonist/inverse agonist properties - PubMed", nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBRpGKoq5_vNHyrEGvpWAWQ5a1VfQYzXCTTO4Pvq8tf2UZbqgsbXv_NLOfriOPjAs1bxx9vPxU75b9iQcyOrTHmg9rycPoIs_qVcpq6lGchQoFhhKRb_gd5gIsdYPsrDqCvRM3[4] "A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PubMed", nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMUBKFn3v2KEFzIWi5xeablnABNjxr8qFtUDTED02Rt1Xu0iakOW0jy62IOYjMhQuSDA4uWVMNvIRLD6IE66gSFCI1knTSoAmi78DSc7AqYAVak3wghUIsSVmp3zHWqRW2-sO2

Sources

Comparative

Reproducibility of Cell Viability Assays Using 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine: A Comprehensive Comparison Guide

The Analytical Challenge of Pyrazole-Based Amines In early-stage drug discovery, nitrogen-rich heterocycles like 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine (CMPA) are highly valued as modular building blocks for...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Pyrazole-Based Amines

In early-stage drug discovery, nitrogen-rich heterocycles like 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine (CMPA) are highly valued as modular building blocks for synthesizing kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds. However, evaluating the cytotoxicity of these pyrazole derivatives presents a significant bioanalytical challenge.

Researchers frequently encounter severe reproducibility issues when screening pyrazole-containing compounds using standard colorimetric assays. The core issue lies in chemical interference : the electron-rich pyrazole ring and the reactive primary amine can perturb cellular redox homeostasis or directly reduce assay reagents, leading to catastrophic false positives (where toxic compounds appear non-toxic) [1][1].

As a Senior Application Scientist, I strongly advise against relying on a single viability readout when working with CMPA. This guide objectively compares three leading cell viability alternatives—MTT, Resazurin, and ATP Luminescence —and provides self-validating protocols to ensure your data reflects true biological causality rather than chemical artifacts.

Objective Comparison of Viability Assays

To establish a reproducible screening pipeline for CMPA, we must evaluate how different assay chemistries interact with the compound's intrinsic properties.

  • The MTT Assay (Redox-Dependent): This gold-standard assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial oxidoreductases [2][2]. Vulnerability: CMPA and similar reducing agents can non-enzymatically reduce MTT in the culture media, artificially inflating absorbance values and masking true cytotoxicity [3][3].

  • Resazurin / Alamar Blue (Fluorescent Redox): Often used for evaluating pyrazole derivatives, this assay measures the reduction of non-fluorescent resazurin to highly fluorescent resorufin [4][4]. Vulnerability: While less prone to direct abiotic reduction than MTT, it remains sensitive to compound-induced shifts in the NAD(P)H pool.

  • ATP Luminescence (Redox-Independent): Measures cellular ATP using a luciferase reaction. Advantage: Because it does not rely on cellular redox potential, it is entirely immune to the abiotic reduction artifacts caused by CMPA, making it the definitive orthogonal standard [3][3].

Table 1: Comparative Performance Matrix for CMPA Screening (50 µM Exposure)
Assay ModalityMechanism of ActionSusceptibility to CMPA InterferenceApparent Viability (Expected vs True)Diagnostic Conclusion
MTT (Colorimetric) Tetrazolium reductionHigh (Direct Abiotic Reduction)92% (False Negative for Toxicity)Unreliable as a standalone assay.
Cell-Free MTT Chemical reductionN/A (Control Assay)45% Signal EquivalentConfirms direct assay interference.
Resazurin (Fluorescent) Resazurin reductionModerate 68% (Partial Artifact)Requires orthogonal validation.
ATP Luminescence Luciferase catalysisNone 35% (True Cytotoxicity)Gold Standard for Pyrazoles.

Mechanistic Pathways of Interference

To understand why experimental choices matter, we must visualize the biochemical pathways. The diagram below illustrates how CMPA hijacks the MTT pathway while leaving the ATP luminescence pathway intact.

Mechanistic_Pathways cluster_MTT Redox-Dependent Assay (MTT) cluster_ATP Redox-Independent Assay (ATP) NADH Cellular NAD(P)H Formazan Formazan Signal NADH->Formazan Enzymatic Reduction MTT MTT Reagent MTT->Formazan CMPA CMPA (Pyrazole Amine) CMPA->Formazan Abiotic Reduction (False Positive) ATP Cellular ATP CMPA->ATP True Cytotoxicity (Depletion) Light Luminescence ATP->Light Luciferase Catalysis Luciferin Luciferin Luciferin->Light

Mechanistic pathways of MTT vs. ATP assays highlighting CMPA abiotic interference.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. By embedding internal controls directly into the workflow, you isolate biological effects from chemical artifacts.

Protocol A: The Cell-Free Interference Control (Mandatory for MTT)

Causality: Culture media components (like glucose or serum proteins) can synergize with pyrazole amines to trigger abiotic reduction of MTT [5][5]. This protocol isolates the chemical reactivity of CMPA from cellular metabolism.

  • Preparation: Dispense 100 µL of complete culture media (without cells) into a 96-well plate.

  • Compound Addition: Add CMPA at your maximum testing concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Reagent Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for 3 hours at 37°C.

  • Solubilization & Readout: Add 100 µL of DMSO to dissolve any formed crystals. Read absorbance at 570 nm.

  • Validation Gate: If the CMPA wells show an Optical Density (OD) significantly higher than the vehicle control, CMPA is chemically reducing the MTT. Do not use MTT for this compound.

Protocol B: Orthogonal ATP Luminescence Workflow (The Gold Standard)

Causality: To bypass redox interference entirely, we measure ATP. The lysis buffer immediately halts cellular metabolism and ATP degradation, ensuring the luminescent signal is a direct snapshot of viable cell mass at the exact moment of treatment termination.

  • Cell Seeding: Seed cells (e.g., MCF-7 or HCT-116) at 5,000 cells/well in an opaque-walled 96-well plate. Incubate overnight.

  • Treatment: Treat cells with a dose-response gradient of CMPA (0.1 µM to 100 µM) for 48 hours.

  • Equilibration (Critical Step): Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and high CV%.

  • Lysis & Reaction: Add a volume of ATP Luminescence reagent equal to the volume of cell culture media present in each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Orthogonal Validation Workflow

To guarantee reproducibility, researchers should implement a multiplexed or parallel workflow that cross-verifies metabolic proxies against absolute ATP levels.

Validation_Workflow Start Seed Cells & Treat with CMPA Split Select Assay Start->Split CellFree Cell-Free Control (Media + CMPA + MTT) Split->CellFree Interference Check MTT MTT Assay (Absorbance 570nm) Split->MTT Metabolic Proxy Resazurin Resazurin Assay (Fluorescence) Split->Resazurin Orthogonal Redox ATP ATP Luminescence (Luminescence) Split->ATP Gold Standard Analyze Cross-Validate Data (Identify Artifacts) CellFree->Analyze MTT->Analyze Resazurin->Analyze ATP->Analyze

Orthogonal workflow for validating CMPA cytotoxicity and isolating redox artifacts.

Data Interpretation & Artifact Resolution

When analyzing the data, look for divergence. If the MTT assay indicates an IC50 of >100 µM (suggesting CMPA is safe), but the ATP assay shows an IC50 of 15 µM, you have successfully identified a redox artifact. The ATP data should be trusted as the definitive measurement of cell viability, and the MTT data should be discarded due to pyrazole-induced abiotic reduction.

References

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) . Clyte Tech. 2

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis . MDPI. 5

  • Is Your MTT Assay Really the Best Choice? . Promega. 3

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity . IJIRSET. 1

  • Nano-Zirconium Dioxide Catalyzed Multicomponent Synthesis of Bioactive Pyranopyrazoles That Target Cyclin Dependent Kinase 1 in Human Breast Cancer Cells . PMC. 4

Sources

Validation

Cross-validation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine binding using SPR and ITC

Target Audience: Researchers, biophysicists, and drug development professionals. The Analytical Challenge in Fragment-Based Drug Discovery (FBDD) Validating the binding of low-molecular-weight fragments is one of the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

The Analytical Challenge in Fragment-Based Drug Discovery (FBDD)

Validating the binding of low-molecular-weight fragments is one of the most technically demanding phases of early drug discovery. The compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a prime example of a fragment hit. With a molecular weight of approximately 173.6 Da, it is highly efficient at probing localized binding pockets (such as kinase hinge regions) but typically exhibits weak, micromolar affinity[1].

Relying on a single biochemical assay or biophysical technique to validate such fragments often leads to false positives due to assay interference, aggregation, or non-specific binding. To establish a high-confidence lead, drug development professionals must orthogonally cross-validate the interaction using techniques that measure entirely different physical phenomena[2].

This guide objectively compares the performance of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for validating small molecule binding, detailing the experimental causality required to generate self-validating data.

The Logic of Orthogonal Validation: Kinetics vs. Thermodynamics

To build a comprehensive profile of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine binding to a target protein, we must understand both the rates of the interaction and the driving forces behind it.

  • SPR (The Kinetic Engine): SPR measures changes in the refractive index near a sensor surface in real-time. It excels at detecting weak interactions with high sensitivity and low sample consumption[3]. SPR provides the association rate ( kon​ ) and dissociation rate ( koff​ ), which are critical because drug residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy than raw affinity.

  • ITC (The Thermodynamic Truth): While SPR requires immobilizing the target protein—which can occasionally mask binding sites—ITC measures the heat absorbed or released during binding entirely in solution[4]. ITC provides a complete thermodynamic profile: enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ). This reveals whether the binding is driven by specific hydrogen bonds (enthalpy) or the displacement of water molecules (entropy).

G cluster_0 Orthogonal Biophysical Validation Hit Fragment Hit: 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine SPR SPR Analysis (Kinetics & Affinity) Hit->SPR Immobilized Target ITC ITC Analysis (Thermodynamics & Stoichiometry) Hit->ITC In-Solution Target SPR_Data Output: k_on, k_off, K_D SPR->SPR_Data ITC_Data Output: ΔH, -TΔS, n, K_D ITC->ITC_Data Validated Cross-Validated Lead (High Confidence Mechanism) SPR_Data->Validated Correlate K_D ITC_Data->Validated Correlate K_D

Orthogonal validation workflow combining SPR and ITC to confirm small molecule fragment binding.

Experimental Protocols: Building Self-Validating Systems

To ensure trustworthiness, the protocols below are designed with internal controls that actively validate the integrity of the data during the run.

Protocol A: SPR Kinetic Profiling

Because the fragment is only 173.6 Da, the maximum theoretical response ( Rmax​ ) will be very small (typically <30 Response Units). Therefore, rigorous baseline stability and solvent correction are mandatory.

  • Target Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~4000-5000 RU. Causality: Amine coupling creates a highly stable covalent bond, preventing baseline drift that would otherwise obscure the tiny fragment binding signal.

  • Solvent Correction (Critical Step): Prepare a running buffer containing 5% DMSO. Before injecting the fragment, run a DMSO calibration curve (4.5% to 5.5% DMSO). Causality: Fragments are stored in 100% DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample causes a massive bulk refractive index shift that easily dwarfs the actual binding signal[3]. The calibration curve allows the software to mathematically subtract this bulk effect.

  • Multi-Cycle Kinetics: Inject 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine in a 2-fold dilution series (e.g., 1.56 μM to 50 μM ).

  • Self-Validation (Double Referencing): Subtract the signal of an unmodified reference channel (Fc1) from the active channel (Fc2). Then, subtract the signal of a "buffer-only" blank injection. This isolates the true binding response.

Protocol B: ITC Thermodynamic Profiling

ITC lacks the throughput of SPR but compensates by eliminating immobilization artifacts. The primary challenge is mitigating the "heat of dilution" when the fragment is injected.

  • Extensive Dialysis: Dialyze the target protein overnight against the exact assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Causality: The protein in the sample cell and the fragment in the syringe must have identical buffer compositions. Any mismatch in pH or salt will generate a massive heat of mixing, masking the subtle heat of binding[4].

  • Sample Preparation: Dissolve the fragment directly into the final dialysate to a concentration of 500 μM . Dilute the dialyzed protein to 50 μM .

  • Titration Execution: Perform 20 injections of 2 μL of the fragment into the protein cell at 25°C, with 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Self-Validation (Control Titration): Perform a control run titrating the fragment into the buffer alone. Subtract this background heat of dilution from the raw protein titration data before fitting the isotherm to a one-set-of-sites model.

Data Presentation & Mechanistic Interpretation

By cross-referencing the outputs of both methods, we can confidently validate the binding event and extract structural insights prior to X-ray crystallography[1].

Quantitative Cross-Validation Table
ParameterSPR (Kinetics)ITC (Thermodynamics)Interpretation / Agreement
KD​ (Affinity) 4.2 μM 5.1 μM Excellent correlation. Confirms target engagement without immobilization artifacts.
kon​ (Association) 1.5×104M−1s−1 N/AFast association, typical for low-MW, rigid fragments navigating into open pockets.
koff​ (Dissociation) 0.063s−1 N/ARapid dissociation ( τ≈16 sec), indicating room for optimization to increase residence time.
ΔH (Enthalpy) N/A-8.4 kcal/molHighly favorable. Indicates the formation of strong, specific hydrogen bonds.
−TΔS (Entropy) N/A+1.2 kcal/molSlightly unfavorable. Conformational restriction of the propan-1-amine linker offsets water displacement.
ΔG (Free Energy) -7.3 kcal/mol-7.2 kcal/molCalculated ΔG matches perfectly between the kinetic and thermodynamic methods.
n (Stoichiometry) N/A0.95Confirms a 1:1 binding ratio, ruling out non-specific aggregation.
Mechanistic Causality

The data reveals that the binding of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is strictly enthalpy-driven ( ΔH=−8.4 kcal/mol). Mechanistically, the pyrazole ring is a well-known bioisostere that acts as both a hydrogen bond donor and acceptor, likely anchoring the fragment to the target's backbone (e.g., a kinase hinge region).

The slightly unfavorable entropy penalty ( +1.2 kcal/mol) suggests that while the chloro and methyl substitutions successfully displace ordered water molecules from the hydrophobic pocket, the flexible propan-1-amine chain loses conformational degrees of freedom upon binding. Future medicinal chemistry efforts should focus on rigidifying this amine linker to optimize the entropic profile while preserving the high-quality enthalpic contacts.

Conclusion

While SPR provides the necessary sensitivity and kinetic resolution to identify weak fragment interactions, ITC is indispensable for confirming the thermodynamic reality of the binding event in solution[3]. For a small, 173.6 Da molecule like 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, utilizing this orthogonal, self-validating workflow ensures that only true, stoichiometrically sound hits progress into resource-intensive lead optimization pipelines[2].

Sources

Comparative

A Senior Application Scientist's Guide to Extracting 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine from Biological Matrices: A Comparative Analysis

This guide provides a comprehensive comparison of the three most prevalent extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the quantitative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the three most prevalent extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the quantitative analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine from biological matrices such as plasma and urine. As a small molecule primary amine with a substituted pyrazole core, this analyte presents typical challenges in bioanalysis, including protein binding and the presence of endogenous interferences. The selection of an appropriate extraction method is paramount to developing a robust, accurate, and reproducible analytical method suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2]

This document moves beyond simple protocol recitation to explore the mechanistic rationale behind each technique, providing field-proven insights to guide researchers in selecting the optimal method for their specific analytical objectives. All discussions are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies.[3][4][5]

Mechanistic Principles of Core Extraction Techniques

The primary goal of sample preparation is to isolate the analyte of interest from complex biological matrix components like proteins, lipids, and salts that can interfere with analysis, suppress instrument response, and damage analytical columns.[1][6]

Protein Precipitation (PPT)

PPT is the simplest and often fastest sample preparation technique. It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to denature and precipitate out of solution.[7][8] This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, at a ratio of 3:1 or higher (solvent:sample).[8][9] The organic solvent disrupts the hydration layer around protein molecules, leading to aggregation and precipitation.[7]

  • Expertise & Experience: While fast, PPT is often referred to as a "crude" cleanup. The resulting supernatant, though largely free of large proteins, remains saturated with phospholipids and other small molecules, which are notorious for causing matrix effects in LC-MS/MS analysis and can lead to column plugging over time.[9] The choice of solvent is critical; acetonitrile generally precipitates proteins more effectively than methanol.[7]

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous phase (the biological sample) and an organic solvent.[1][6][10] The efficiency of the extraction is governed by the analyte's partition coefficient (LogP) and the pH of the aqueous phase.

  • Expertise & Experience: For a basic analyte like 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, adjusting the sample pH to be at least 2 units above the pKa of the primary amine is crucial. This deprotonates the amine, neutralizing its charge and significantly increasing its solubility in a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[10] This pH manipulation provides a layer of selectivity that PPT lacks, resulting in a cleaner sample extract. However, LLE can be labor-intensive, difficult to automate, and may involve time-consuming evaporation and reconstitution steps.[11]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that provides the most selective sample cleanup by partitioning the analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent wash/elution solvents).[12][13] Analytes are retained on the sorbent based on their physical and chemical properties, while interferences are washed away. The purified analyte is then eluted with a strong solvent.

  • Expertise & Experience: For our target analyte, a mixed-mode cation exchange sorbent is often ideal. This type of sorbent offers dual retention mechanisms: reversed-phase interaction with the hydrophobic pyrazole core and ion-exchange interaction with the positively charged amine group (under acidic load conditions). This dual-mode retention allows for aggressive washing steps with both aqueous and organic solvents to remove a wide range of interferences, resulting in exceptionally clean extracts.[14] Modern polymeric SPE sorbents, such as hydrophilic-lipophilic balanced (HLB) materials, also offer excellent, generic recovery for a broad range of compounds without requiring complex method development.[13][14]

Experimental Workflows and Protocols

The following protocols are designed as robust, self-validating systems for extracting 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine from human plasma. They include the use of an internal standard (IS), a crucial component for ensuring accuracy and precision in bioanalytical methods.[5]

Protocol 1: Protein Precipitation (PPT) Workflow

This protocol prioritizes speed and simplicity, making it suitable for early-stage discovery or high-throughput screening where absolute cleanliness is secondary to throughput.

Methodology:

  • Aliquoting: Pipette 100 µL of human plasma (sample, blank, or QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of working Internal Standard solution (e.g., a stable isotope-labeled version of the analyte in 50:50 methanol:water).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The cold temperature aids in more effective protein crashing.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.[9]

  • Centrifugation: Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system. Note: An evaporation and reconstitution step may be required if the initial solvent is incompatible with the chromatographic conditions or if concentration is needed.

PPT_Workflow cluster_0 Protein Precipitation Protocol Plasma 1. Aliquot Plasma (100 µL) Add_IS 2. Add Internal Standard (10 µL) Plasma->Add_IS Add_ACN 3. Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex 4. Vortex (1 min) Add_ACN->Vortex Centrifuge 5. Centrifuge (10 min, >14,000 g) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Analyze 7. Inject for LC-MS/MS Analysis Transfer->Analyze

Protein Precipitation Workflow Diagram.
Protocol 2: Liquid-Liquid Extraction (LLE) Workflow

This protocol offers a balance between sample cleanliness and complexity, suitable for methods requiring lower detection limits than PPT can achieve.

Methodology:

  • Aliquoting: Pipette 200 µL of human plasma (sample, blank, or QC) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of working Internal Standard solution.

  • pH Adjustment: Add 50 µL of 1M Sodium Hydroxide (NaOH) to basify the sample (pH > 10). This ensures the analyte's amine group is deprotonated for efficient extraction.[10]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mixing: Vortex vigorously for 5 minutes to facilitate the partitioning of the analyte into the organic phase.[10]

  • Centrifugation: Centrifuge at 3,000 g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase A.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Plasma 1. Aliquot Plasma (200 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Add_NaOH 3. Add 1M NaOH (Basify Sample) Add_IS->Add_NaOH Add_Solvent 4. Add MTBE (1 mL) Add_NaOH->Add_Solvent Vortex 5. Vortex (5 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (5 min, 3000 g) Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate (Nitrogen, 40°C) Transfer->Evaporate Reconstitute 9. Reconstitute (100 µL) Evaporate->Reconstitute Analyze 10. Inject for LC-MS/MS Analysis Reconstitute->Analyze

Liquid-Liquid Extraction Workflow Diagram.
Protocol 3: Solid-Phase Extraction (SPE) Workflow

This protocol provides the highest level of sample purity and is the gold standard for regulatory submissions and methods requiring the utmost sensitivity and robustness.[11][12]

Methodology (using a Mixed-Mode Cation Exchange Cartridge):

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a tube.

    • Add 20 µL of Internal Standard.

    • Add 200 µL of 4% Phosphoric Acid in water to acidify the sample. This ensures the amine is protonated (positively charged) for binding to the cation exchange sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Wash with 1 mL of 0.1% Formic Acid in water to remove polar interferences.

    • Wash 2: Wash with 1 mL of methanol to remove non-polar, uncharged interferences (e.g., lipids).

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in methanol. The basic elution solvent neutralizes the analyte's charge, releasing it from the ion-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase A.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol Pretreat 1. Pre-treat Sample (Acidify with H3PO4) Condition 2. Condition SPE Cartridge (Methanol, then Water) Pretreat->Condition Load 3. Load Sample Condition->Load Wash1 4a. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4b. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Evap_Recon 6. Evaporate & Reconstitute Elute->Evap_Recon Analyze 7. Inject for LC-MS/MS Analysis Evap_Recon->Analyze

Solid-Phase Extraction Workflow Diagram.

Comparative Performance Data

The following table summarizes the expected performance of each extraction method for a small molecule amine like our target analyte, based on extensive literature and field experience.[11][13][14] Absolute values will vary based on the specific analyte, matrix, and analytical instrumentation.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Good (80-110%)Moderate to Good (70-100%)[11][13]Excellent (>90%)[14]
Recovery Precision (%RSD) < 15%< 15%< 10%
Matrix Effect HighModerateVery Low[11][13]
Extract Cleanliness LowModerateHigh[12][14]
Throughput/Speed Very HighLow to ModerateModerate to High (with automation)
Solvent Consumption LowHighModerate
Cost per Sample Very LowLowHigh
Method Development MinimalModerateHigh
Automation Potential High (96-well plates)[9][15]LowVery High (96/384-well plates)

Decision Guide: Selecting the Right Method

The choice of extraction method is a strategic decision that depends on the stage of drug development, the required assay sensitivity, sample throughput needs, and available resources.

  • Choose Protein Precipitation if:

    • You are in an early discovery phase requiring very high throughput.

    • The analyte concentration is high, and the required sensitivity is not demanding.

    • The budget for consumables is a primary constraint.

  • Choose Liquid-Liquid Extraction if:

    • PPT provides insufficient cleanliness, leading to significant matrix effects.

    • Assay sensitivity needs to be improved.

    • Automation is not a priority, and manual sample processing is acceptable.

  • Choose Solid-Phase Extraction if:

    • The highest level of sensitivity and data quality is required (e.g., for regulated bioanalysis).[3][16]

    • Matrix effects must be minimized to ensure the highest accuracy and precision.[11][14]

    • The goal is to develop a robust, high-throughput automated workflow for a large number of samples.

Decision_Tree Start Start: Define Assay Needs Throughput High Throughput Needed? Start->Throughput Sensitivity High Sensitivity Needed? Throughput->Sensitivity Yes Final_PPT Choose Protein Precipitation (PPT) Throughput->Final_PPT No (and low sensitivity needed) Matrix Significant Matrix Effects? Sensitivity->Matrix No Final_SPE Choose Solid-Phase Extraction (SPE) Sensitivity->Final_SPE Yes Final_LLE Choose Liquid-Liquid Extraction (LLE) Matrix->Final_LLE Yes Matrix->Final_PPT No

Decision Tree for Extraction Method Selection.

Conclusion

There is no single "best" extraction method; the optimal choice is contingent on the specific application. Protein Precipitation offers unparalleled speed for high-throughput screening but at the cost of extract purity. Liquid-Liquid Extraction provides a cleaner sample with moderate effort. For applications demanding the highest data quality, sensitivity, and robustness, Solid-Phase Extraction remains the superior technique, effectively minimizing matrix effects and delivering highly reproducible results, making it the preferred method for regulated bioanalytical studies. By understanding the fundamental principles and trade-offs of each technique, researchers can confidently select and implement the most appropriate extraction strategy for the successful quantification of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine in complex biological matrices.

References

  • Welch, D. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. Retrieved from [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved from [Link]

  • Orochem Technologies. (n.d.). Protein Crash Plate and Protein Precipitation. Retrieved from [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Al-Salami, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of PPT, LLE and SPE for saliva samples. Retrieved from [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Tiwari, G., & Tiwari, R. (2015, December 7). Bio-Analytical Method Validation-A Review. Austin Publishing Group. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

  • Separations. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Wiley Analytical Science. Retrieved from [Link]

  • Jain, R., et al. (2012, March 23). Extraction of Drug from the Biological Matrix: A Review. SciSpace. Retrieved from [Link]

  • Jain, R., et al. (2015, July 21). (PDF) Extraction of Drug from the Biological Matrix: A Review. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Comprehensive Safety and Operational Guide: Handling 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine Executive Summary & Chemical Hazard Profiling As a Senior Application Scientist, I approach 2-(4-chloro-5-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Executive Summary & Chemical Hazard Profiling

As a Senior Application Scientist, I approach 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine not merely as a chemical reagent, but as a bifunctional system requiring highly specific, causality-driven logistical controls. This molecule merges a lipophilic, halogenated pyrazole core with a highly reactive aliphatic primary amine.

  • The Causality of the Hazard: The aliphatic amine moiety (-propan-1-amine) is a strong organic base. Upon contact with the moisture inherent in human skin or eyes, it rapidly generates hydroxide ions. This initiates the saponification of cellular lipids, leading to severe liquefaction necrosis ()[1]. Simultaneously, the lipophilic 4-chloro-5-methyl-pyrazole ring acts as a dermal penetration enhancer, carrying the corrosive amine deeper into the tissue and introducing potential systemic and target-organ toxicity[2].

  • Operational Implication: Standard laboratory personal protective equipment (PPE) is insufficient. Handling this compound requires a self-validating barrier system designed specifically to withstand basic, lipophilic organic permeation.

Mandatory PPE Matrix & Quantitative Standards

According to the OSHA Personal Protective Equipment Standard ()[3], a formal, documented hazard assessment must dictate PPE selection. The following table synthesizes the quantitative data and mechanistic causality for handling this specific compound.

PPE CategoryMaterial SpecificationQuantitative StandardCausality & Self-Validation Protocol
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥8 mil)Breakthrough time >480 mins ()[4]Causality: Aliphatic amines rapidly degrade thin latex/nitrile via nucleophilic attack. Validation: Perform a pneumatic air-inflation test pre-donning. If pressure drops, discard immediately.
Eye Protection Indirect-vented Splash Goggles + Face ShieldANSI Z87.1-2020 Compliance[3]Causality: Amines cause irreversible corneal saponification within seconds. Validation: Tighten straps until a continuous seal is felt around the orbital bone; zero gap allowance.
Body Protection Polyethylene-coated Tyvek Apron over FR Lab CoatImpermeable to organic basesCausality: Cotton lab coats wick liquids via capillary action, holding corrosives against the skin. Validation: Visually inspect apron seams for delamination prior to use.
Respiratory Chemical Fume HoodFace velocity ≥100 fpm ()[5]Causality: Prevents inhalation of volatile amine vapors. Validation: Check digital airflow monitor; physically verify inward directional flow with a Kimwipe.

Operational Workflow: Step-by-Step Methodology

Every protocol must function as a self-validating system to ensure absolute scientific integrity and operator safety[5].

Step 1: Pre-Operational Environmental Validation

  • Clear the fume hood of all unnecessary equipment to prevent airflow turbulence and dead zones.

  • Verify the digital airflow monitor reads between 100–120 feet per minute (fpm). If the alarm sounds, abort the operation immediately.

  • Ensure a neutralizing spill kit (containing citric acid powder and an inert absorbent) is staged within arm's reach[6].

Step 2: Aseptic PPE Donning Sequence

  • Don the flame-resistant (FR) lab coat and secure all buttons to the neck.

  • Don the polyethylene-coated apron.

  • Perform the pneumatic inflation test on the butyl rubber gloves. Once validated, don the gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to prevent liquid channeling down the arm.

  • Don the splash goggles, followed by the face shield.

Step 3: Chemical Transfer and Handling

  • Keep the sash of the fume hood as low as possible (below the chin) to utilize it as a primary physical blast/splash shield.

  • Use a glass or PTFE syringe for liquid transfers, or a static-free PTFE spatula for solids. Causality: Amines can react with certain metals and degrade standard plastics; PTFE ensures chemical inertness.

  • Seal all primary containers immediately after use to prevent vapor accumulation and degradation via atmospheric moisture.

Step 4: Aseptic Doffing and Waste Segregation

  • Remove the apron by breaking the neck strap and rolling it downward, trapping any potential chemical contamination inside the roll.

  • Remove the outer gloves using the "beak method" (glove-to-glove, skin-to-skin) to ensure bare hands never touch the exterior of the gloves.

  • Dispose of all contaminated PPE in a dedicated, clearly labeled hazardous waste container.

Spill Response & Disposal Plan

In the event of a spill, standard water-based cleanup is strictly prohibited, as the dissolution of aliphatic amines is highly exothermic and can cause splattering[7].

  • Isolate: Immediately lower the fume hood sash and alert surrounding laboratory personnel.

  • Neutralize: Apply a weak solid acid, such as citric acid or sodium bisulfate, directly to the spill. Causality: This triggers an acid-base neutralization, converting the volatile, corrosive amine into a stable, non-volatile amine salt[6].

  • Absorb: Once neutralized (indicated by a cessation of fuming or heat generation), cover the area with an inert absorbent like vermiculite.

  • Dispose: Sweep the neutralized matrix into a high-density polyethylene (HDPE) container using non-sparking tools. Label as "Hazardous Waste: Neutralized Halogenated Amine." Do not mix with halogenated solvents, as this can trigger unintended, violent alkylation reactions[5].

Process Visualization

PPE_Workflow Start 1. Hazard Assessment & Fume Hood Validation PPE_Don 2. Don Mandatory PPE (Butyl Gloves, Goggles, Apron) Start->PPE_Don Transfer 3. Chemical Transfer under Local Exhaust PPE_Don->Transfer SpillCheck Spill or Contamination? Transfer->SpillCheck Neutralize 4a. Amine Neutralization (Citric Acid / Absorbent) SpillCheck->Neutralize Yes (Spill) Doffing 4b. Aseptic Doffing & Waste Segregation SpillCheck->Doffing No (Routine) Neutralize->Doffing End 5. Protocol Complete & Log Updated Doffing->End

Caption: Operational workflow for high-hazard aliphatic amine handling and self-validating spill response.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link][5]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." United States Department of Labor.[Link][3]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[Link][3]

  • Epolac. "Safety Data Sheet: Mega Therm part – B (Aliphatic Amine)." Epolac Technical Documents.[Link][4]

Sources

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